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  • Product: methyl quinoline-2-carboxylate hydrochloride
  • CAS: 135709-62-5

Core Science & Biosynthesis

Foundational

methyl quinoline-2-carboxylate hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl Quinoline-2-carboxylate Hydrochloride This guide provides a comprehensive, multi-faceted approach to the structural elucidation of methyl quinoline-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl Quinoline-2-carboxylate Hydrochloride

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of methyl quinoline-2-carboxylate hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Quinoline derivatives form the backbone of numerous pharmaceuticals, and precise structural confirmation is paramount for understanding structure-activity relationships and ensuring regulatory compliance.[1] This document moves beyond a simple listing of techniques, delving into the causal logic behind experimental choices and demonstrating how a convergence of data from multiple analytical methods creates a self-validating system for unambiguous structural confirmation.

The Strategic Imperative for Multi-Technique Analysis

cluster_0 Elucidation Workflow cluster_1 Final Confirmation MS Mass Spectrometry (Molecular Formula) Final_Structure Validated Structure of Methyl Quinoline-2-carboxylate HCl MS->Final_Structure Elemental Comp. IR Infrared Spectroscopy (Functional Groups) IR->Final_Structure Key Bonds NMR NMR Spectroscopy (Connectivity Map) NMR->Final_Structure Atom Skeleton XRAY X-ray Crystallography (3D Structure) XRAY->Final_Structure Absolute Proof

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in any structural elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing mass accuracy to within a few parts per million.

Expertise & Causality:

We choose Electrospray Ionization (ESI) in positive ion mode because the quinoline nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes initial fragmentation, ensuring the molecular ion is the base peak. Subsequent tandem MS (MS/MS) experiments then provide controlled fragmentation to probe the molecule's structure.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of methyl quinoline-2-carboxylate hydrochloride (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The expected mass for the protonated molecule (C₁₁H₉NO₂ + H⁺) is calculated and compared to the observed mass.

  • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Presentation & Interpretation:

The data from HRMS and MS/MS experiments provide a foundational dataset for the molecule's identity.

Parameter Expected Value Interpretation
Molecular Formula C₁₁H₁₀ClNO₂Empirical formula for the hydrochloride salt.
Monoisotopic Mass 187.0633 g/mol Mass of the free base (C₁₁H₉NO₂).[2][3]
[M+H]⁺ (Observed) ~188.0706 m/zConfirms the molecular weight of the free base.[3]
Key Fragment Ion 1 ~129 m/zCorresponds to the loss of the carbomethoxy group ([M-COOCH₃]⁺).
Key Fragment Ion 2 ~102 m/zSubsequent loss of HCN from the quinoline ring, a characteristic fragmentation.[4]

The high accuracy of the measured mass for the [M+H]⁺ ion validates the elemental composition, C₁₁H₁₀NO₂⁺, providing a high-confidence starting point for further analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.

Expertise & Causality:

The choice of a deuterated solvent is critical. DMSO-d₆ is selected for its ability to dissolve the polar hydrochloride salt and because the acidic N-H proton is often observable in this solvent. The full suite of 2D experiments is necessary to overcome the challenges of spectral overlap in the aromatic region and to definitively assign all proton and carbon signals.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[1][7]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.[5]

  • Data Processing: Process the raw data using appropriate software, referencing the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Data Presentation & Interpretation:

¹H and ¹³C NMR: The electron-withdrawing effect of the protonated nitrogen and the carboxylate group significantly influences the chemical shifts of the quinoline ring protons and carbons.

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations (from Proton to Carbon)
-OCH₃~3.9 - 4.1 (s, 3H)~53C=O
C=O-~165-
H-3~8.3 (d)~122C-2, C-4, C-4a
H-4~8.2 (d)~139C-2, C-3, C-5, C-4a
H-5~8.1 (d)~130C-4, C-7, C-8a
H-6~7.8 (t)~128C-8, C-4a
H-7~7.9 (t)~132C-5, C-8a
H-8~7.9 (d)~129C-6, C-8a
N-H>13.0 (br s, 1H)-C-2, C-8a

Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet

2D NMR Connectivity: 2D NMR experiments connect the individual signals into a complete molecular structure.

cluster_cosy COSY (¹H-¹H Connectivity) cluster_hmbc HMBC (Key ¹H-¹³C Long-Range) H3 H-3 H4 H-4 H3->H4 H5 H-5 H6 H-6 H5->H6 H7 H-7 H6->H7 H8 H-8 H7->H8 OCH3 -OCH₃ CO C=O OCH3->CO 2-bond C2 C-2 H3_hmbc H-3 H3_hmbc->C2 2-bond

Caption: Key NMR correlations for structural assignment.

  • COSY reveals the two isolated spin systems of the quinoline ring: H-3 coupled to H-4, and the H-5/H-6/H-7/H-8 system on the benzene portion of the ring.[8]

  • HSQC directly correlates each proton signal to its attached carbon signal, confirming the one-bond connections.[1][9]

  • HMBC is the final piece of the puzzle, establishing long-range connectivity.[6][9] Crucially, a correlation from the methyl protons (~4.0 ppm) to the carbonyl carbon (~165 ppm) confirms the methyl ester functionality. Further correlations from H-3 and H-4 to the quaternary carbons (C-4a, C-8a) link the two rings together, completing the structural map.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within the molecule, serving as a cross-validation of the structural features deduced from MS and NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid methyl quinoline-2-carboxylate hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the ester and the protonated aromatic system.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H StretchAromatic C-H
~2950C-H StretchMethyl (-OCH₃)
~2700-2400N⁺-H StretchHydrochloride
~1730-1715C=O StretchEster Carbonyl
~1600-1450C=C and C=N StretchesQuinoline Ring[5]
~1300-1200C-O StretchEster C-O

The strong carbonyl (C=O) absorption is a definitive marker for the ester group. The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of a protonated amine salt (N⁺-H), confirming the hydrochloride form of the molecule.

X-ray Crystallography: The Definitive Proof

While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality:

This technique is pursued when absolute stereochemistry or specific solid-state packing information is required, or as the final, incontrovertible piece of evidence for a new chemical entity. The primary challenge is growing a single, diffraction-quality crystal.

Experimental Protocol: Single-Crystal Growth & Diffraction
  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol or methanol) to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation:

The output of a successful crystallography experiment is a complete 3D model of the molecule. This model will definitively confirm the connectivity established by NMR, the functional groups identified by IR, and the elemental composition determined by MS. It provides an authoritative and final validation of the entire elucidation process. The crystal structure of the related quinoline-2-carboxylic acid has been reported to crystallize in the monoclinic P2₁/c space group, and a similar outcome would be expected for the methyl ester hydrochloride salt.[10]

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of methyl quinoline-2-carboxylate hydrochloride is a systematic process where each analytical technique provides a layer of evidence that is corroborated by the others.

Caption: Convergence of data confirming the final structure.

HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the critical ester and hydrochloride functional groups. An extensive suite of 1D and 2D NMR experiments provides a complete and unambiguous map of the proton and carbon skeleton, proving the connectivity of the methyl ester to the C-2 position of the quinoline ring. Finally, X-ray crystallography can provide an absolute, three-dimensional snapshot of the molecule, leaving no room for ambiguity. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy, authoritative, and validated structural assignment.

References

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • PubChem. Methyl quinoline-2-carboxylate. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem. Technical Support Center: Characterization of Quinoline Derivatives.
  • BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • University of California, San Diego. HSQC and HMBC for Topspin.
  • PubChemLite. Methyl quinoline-2-carboxylate (C11H9NO2). Available from: [Link]

  • BenchChem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Request PDF. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chlorophenyl quinoline-2-carboxylate. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of Methyl Quinoline-2-Carboxylate Hydrochloride

Executive Summary Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709-62-5) is a highly versatile, activated heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709-62-5) is a highly versatile, activated heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical development. As a privileged scaffold, the quinoline core is ubiquitous in bioactive molecules, ranging from antimalarials to oncology drugs. This technical whitepaper provides an in-depth analysis of the compound’s molecular architecture, physical properties, validated synthetic methodologies, and its critical role as a substrate in biomimetic asymmetric reductions.

By isolating this compound as a hydrochloride salt rather than a free base, researchers achieve superior aqueous solubility, enhanced crystalline stability, and precise control over the electronic properties of the C2-ester during downstream functionalization.

Molecular Architecture & Physical Properties

The molecular framework of methyl quinoline-2-carboxylate hydrochloride consists of a planar, bicyclic quinoline ring system substituted at the C2 position with a methyl ester group. In its hydrochloride salt form, the quinoline nitrogen is fully protonated ( N+ ). This protonation fundamentally alters the physical state and solubility profile of the molecule compared to its free base counterpart[2].

The salt form is deliberately selected in drug development workflows to prevent spontaneous hydrolysis and oxidative degradation, thereby extending the reagent's shelf-life and ensuring reproducibility in quantitative assays.

Quantitative Data Summary
PropertyHydrochloride Salt (CAS 135709-62-5)Free Base (CAS 19575-07-6)
Molecular Formula C₁₁H₁₀ClNO₂C₁₁H₉NO₂
Molecular Weight 223.66 g/mol 187.19 g/mol
Appearance Off-white to pale yellow crystalline powderColorless to pale yellow oil/solid
Aqueous Solubility High (>50 mg/mL)Low (<1 mg/mL)
Organic Solubility Soluble in MeOH, DMSO; Insoluble in HexaneSoluble in DCM, EtOAc, Hexane
C2-Carbonyl Electrophilicity Very High (due to N⁺ -I/-M effects)Moderate

Chemical Properties & Reactivity Profile

Electronic Effects and Electrophilicity

The chemical reactivity of methyl quinoline-2-carboxylate hydrochloride is governed by the profound electronic influence of the protonated quinoline nitrogen. The N+ center exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects across the conjugated π -system. This electron withdrawal significantly depletes electron density at the C2 position, rendering the adjacent ester carbonyl highly electrophilic. Consequently, the ester is primed for nucleophilic acyl substitution (e.g., amidation) under milder conditions than typical aromatic esters.

Spectroscopic Characteristics (NMR)

In proton nuclear magnetic resonance ( 1 H NMR) spectroscopy (typically run in DMSO- d6​ ), the protonation of the nitrogen deshields the entire aromatic system. The protons at the C3 and C4 positions experience a significant downfield shift compared to the free base. The methyl ester protons remain highly diagnostic, appearing as a sharp, distinct singlet integrating to 3H at approximately δ 3.95–4.00 ppm [2].

Validated Synthetic Methodology

The synthesis of methyl quinoline-2-carboxylate hydrochloride is most efficiently achieved via a one-pot activation and esterification sequence starting from quinoline-2-carboxylic acid [1][4]. The protocol below is designed as a self-validating system to ensure maximum yield and purity.

Protocol: One-Pot Esterification and Salt Formation

Objective: Synthesize and isolate methyl quinoline-2-carboxylate hydrochloride with >95% purity. Reagents: Quinoline-2-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Anhydrous Methanol (solvent/reactant).

Step-by-Step Procedure & Causality:

  • Preparation: Suspend quinoline-2-carboxylic acid in anhydrous methanol under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive quinoline-2-carbonyl chloride intermediate back to the starting carboxylic acid [4].

  • Activation: Cool the suspension to 0 °C using an ice bath. Add SOCl₂ dropwise over 15 minutes.

    • Causality: The reaction between SOCl₂ and methanol is highly exothermic, generating HCl and SO₂ gases. Cooling prevents solvent boil-off, thermal decomposition, and suppresses unwanted electrophilic chlorination at the C4 position of the quinoline core.

  • Esterification: Remove the ice bath and gradually heat the reaction mixture to reflux (~65 °C) for 3 hours.

    • Causality: The C2 position of the quinoline ring is sterically encumbered. Elevated temperatures provide the necessary thermodynamic driving force to overcome the activation energy barrier for complete nucleophilic acyl substitution [1].

  • Validation (Self-Correction): Before proceeding, sample the reaction mixture. Quench 10 μ L in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1) or LC-MS. Proceed only when the baseline carboxylic acid spot is completely consumed.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo.

    • Causality: Removing the solvent and excess volatile SOCl₂ leaves the crude product. The HCl generated in situ during step 2 quantitatively protonates the basic quinoline nitrogen, yielding the target hydrochloride salt directly without requiring a secondary salt-formation step.

  • Purification: Triturate the crude solid with cold diethyl ether and filter under vacuum.

    • Causality: Diethyl ether efficiently solubilizes and removes non-polar impurities while the highly polar hydrochloride salt remains completely insoluble, yielding high-purity crystals.

Synthesis A Quinoline-2-carboxylic acid (Starting Material) B SOCl2 / MeOH 0°C to Reflux, 3h A->B Activation & Esterification C Methyl quinoline-2-carboxylate Hydrochloride (Target Salt) B->C in situ Protonation & Concentration

Workflow for the one-pot synthesis of methyl quinoline-2-carboxylate hydrochloride.

Applications in Advanced Drug Development

Methyl quinoline-2-carboxylate hydrochloride serves as a critical precursor for the synthesis of chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives. These chiral motifs are fundamental to the structural integrity of numerous bioactive molecules, including synthetic opioid analgesics and direct thrombin inhibitors like argatroban.

Biomimetic Asymmetric Reduction

A historical challenge in heterocyclic chemistry is the enantioselective reduction of the quinoline ring without inadvertently reducing the reactive C2-ester group. Recent advancements have solved this by utilizing methyl quinoline-2-carboxylate as a substrate in biomimetic asymmetric reductions [3].

Mechanistic Causality: By employing a regenerable chiral NAD(P)H model (e.g., CYNAM) alongside a ruthenium transfer catalyst ( [Ru(p−cymene)I2​]2​ ), the heteroaromatic ring is reduced with up to 99% enantiomeric excess (ee).

  • The ruthenium catalyst activates ambient H2​ gas to regenerate the NAD(P)H cofactor in situ.

  • The chiral NAD(P)H model acts as a biological hydride donor, transferring a hydride exclusively to the activated quinoline ring.

  • A chiral phosphoric acid acts as a transfer catalyst, utilizing precise hydrogen-bonding networks with the C2-ester to lock the substrate in a rigid conformation, thereby dictating the stereochemical outcome [3].

Reduction Substrate Methyl quinoline-2-carboxylate Product Chiral Tetrahydroquinoline (Up to 99% ee) Substrate->Product Enantioselective Conversion Catalyst Ru(p-cymene)I2 + H2 (Regeneration Catalyst) NADH Chiral NAD(P)H Model (Hydride Donor) Catalyst->NADH Hydride Transfer (Cofactor Regeneration) NADH->Substrate Biomimetic Reduction (Chiral Phosphoric Acid)

Biomimetic asymmetric reduction pathway of methyl quinoline-2-carboxylate.

References

  • Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents (WO2015089327A1) URL:1

  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 Source: PubChem URL:2

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction Source: Organic Letters (ACS) / Dalian Institute of Chemical Physics URL:3

  • Quinoline-2-carbonyl chloride | 50342-01-3 Source: Benchchem URL:4

Sources

Foundational

Polypharmacology of Quinoline-2-Carboxylate Esters: A Technical Whitepaper on Biological Activity and Synthetic Workflows

Executive Summary Quinoline-2-carboxylic acid (quinaldic acid) is a privileged, nitrogen-containing heterocyclic scaffold endogenous to the human tryptophan degradation pathway. While the parent acid itself possesses bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-carboxylic acid (quinaldic acid) is a privileged, nitrogen-containing heterocyclic scaffold endogenous to the human tryptophan degradation pathway. While the parent acid itself possesses baseline bioactivity, the esterification of the carboxylic acid at the C2 position yields quinoline-2-carboxylate esters —a highly versatile class of compounds demonstrating profound polypharmacology. This technical guide synthesizes the mechanistic pathways, quantitative activity profiles, and self-validating experimental protocols required to evaluate these esters for anticancer, anti-inflammatory, and metabolic applications.

Structural Rationale & Mechanistic Pathways

The biological efficacy of quinoline-2-carboxylate esters is fundamentally driven by their structural geometry. The rigid, planar quinoline ring allows for deep insertion into enzymatic hydrophobic pockets and DNA intercalation. Meanwhile, modifying the C2-ester linkage fine-tunes the molecule's lipophilicity, dictating cellular uptake and metabolic stability.

Oncology: Apoptosis and Metal ChelationQuinoline-2-carboxylic acid and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines[1]. The mechanism of action is heavily dependent on the spatial proximity of the ester carbonyl and the quinoline nitrogen, which creates a potent bidentate ligand system capable of chelating divalent intracellular metals.In prostate cancer (PC3) cell lines, aryl esters of quinoline-2-carboxylic acid induce targeted apoptosis and cell cycle blockade[2]. Metal chelation disrupts cellular redox homeostasis, leading to reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and the execution of the caspase-dependent apoptotic cascade.

ApoptoticPathway Q2C Quinoline-2-Carboxylate Ester Chelation Intracellular Metal Chelation Q2C->Chelation Cellular Uptake ROS ROS Accumulation Chelation->ROS Disrupts Redox Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase-3/9 Cascade Activation Mito->Caspase Cytochrome c Release Apoptosis Target Cell Apoptosis (e.g., PC3 Line) Caspase->Apoptosis Cleavage of Substrates

Apoptotic signaling cascade induced by quinoline-2-carboxylate esters in cancer cell lines.

Inflammation & Analgesia: COX InhibitionDerivatives such as 4-oxo-quinoline-2-carboxylate esters act as structural analogs to traditional NSAIDs like indomethacin[3]. In silico docking and in vivo models confirm that the hydrophobic quinoline core occupies the arachidonic acid binding channel of Cyclooxygenase (COX-1 and COX-2) enzymes. The ester moiety forms critical hydrogen bonds with arginine and tyrosine residues at the catalytic site, competitively inhibiting prostaglandin synthesis and yielding potent analgesic effects.
Metabolic Modulation: α-Glucosidase InhibitionQuinoline-2-carboxylic acid reduces the intestinal absorption of carbohydrates by inhibiting α-glucosidase and α-amylase[4]. Esterification preserves the necessary hydrogen-bond accepting properties required to interact with the enzyme's active site while providing enhanced metabolic stability in the harsh environment of the gut, effectively blunting postprandial blood glucose spikes.

Quantitative Activity Profiles

To benchmark the efficacy of these compounds, the following table summarizes the quantitative pharmacological metrics across various biological targets:

Scaffold / CompoundBiological Target / AssayQuantitative MetricPharmacological ApplicationRef
Quinoline-2-carboxylic acidα-GlucosidaseIC50 = 9.1 µg/mLAntidiabetic[1]
Quinoline-2-carboxylic acidα-AmylaseIC50 = 15.5 µg/mLAntidiabetic[1]
Quinoline-2-carboxylate Aryl EstersDPPH Radical ScavengingIC50 = 1.25 - 1.75 µg/mLAntioxidant[2]
Quinoline-2-carboxylate Aryl EstersPC3 Prostate Cancer CellsDose-dependent inhibition (3.91–1000 µg/mL)Anticancer[2]
4-oxo-quinoline-2-carboxylate EstersCOX-1 / COX-2High docking affinity; comparable to IndomethacinAnti-inflammatory / Analgesic[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: Synthesis of Quinoline-2-Carboxylate Aryl Esters

Causality & Design Choice: Direct esterification of quinoline-2-carboxylic acid with phenols is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl moiety. By first converting the acid to an acyl chloride using thionyl chloride, we create a highly electrophilic intermediate. This ensures rapid, irreversible nucleophilic acyl substitution, maximizing the yield of the target ester[2].

  • Activation: Dissolve quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C under an inert N₂ atmosphere. Reflux for 2 hours to form quinoline-2-carbonyl chloride.

    • Self-Validation Step: Quench a 10 µL aliquot in methanol and analyze via TLC. The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot confirms full conversion.

  • Esterification: Concentrate the acid chloride in vacuo to remove excess SOCl₂. Redissolve in anhydrous DCM and add the target aryl phenol (1.1 eq) alongside triethylamine (TEA, 2.0 eq) as an acid scavenger. Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer sequentially with 5% NaHCO₃ (to remove unreacted acid), 1N HCl (to remove unreacted amine/TEA), and brine. Dry over anhydrous Na₂SO₄ and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: In Vitro Cytotoxicity & Apoptosis Assay (PC3 Cells)

Causality & Design Choice: To accurately quantify the antiproliferative effects of the esters, a metabolic MTT assay is employed. The reduction of MTT to formazan relies on active mitochondrial reductases, directly linking the readout to the mitochondrial depolarization mechanism triggered by the quinoline esters.

  • Cell Culturing: Seed PC3 prostate cancer cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline-2-carboxylate ester (range: 3.91 to 1000 µg/mL) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced cytotoxicity. Treat cells for 24 h[2].

  • Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 h. Solubilize the resulting formazan crystals with 100 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Step: Perform Flow Cytometry using Annexin V-FITC/PI double staining on a parallel plate. If the MTT reduction is truly due to the proposed apoptotic mechanism (and not mere necrosis or assay interference), the flow cytometry will show a distinct shift of the cell population into the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants.

Drug Discovery Workflow Architecture

DrugDiscovery Start Quinoline-2-Carboxylic Acid (Endogenous Scaffold) AcidChloride Activation to Acid Chloride Start->AcidChloride SOCl2, Reflux Esterification Esterification (Aryl Phenols/Alcohols) AcidChloride->Esterification TEA, DCM Purification TLC & Column Chromatography Esterification->Purification Yield Optimization InVitro In Vitro Screening (MTT, α-Glucosidase) Purification->InVitro Bio-evaluation InSilico In Silico Docking (COX-1/COX-2) Purification->InSilico Mechanism Modeling InVivo In Vivo Models (Analgesic Efficacy) InVitro->InVivo Lead Selection InSilico->InVivo Structural Validation

End-to-end synthetic and pharmacological validation workflow for quinoline-2-carboxylates.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: Pharmaceutical Chemistry Journal / ResearchGate URL
  • An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid Source: Benchchem URL
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor Source: MedChemExpress URL
  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents Source: PubMed / NIH URL

Sources

Exploratory

The Quinoline Scaffold: A Technical Guide to Multi-Target Therapeutic Engineering

Executive Summary The quinoline nucleus (1-aza-naphthalene) represents one of the most privileged pharmacophores in modern medicinal chemistry. Characterized by a highly versatile nitrogen-containing heterocyclic system,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus (1-aza-naphthalene) represents one of the most privileged pharmacophores in modern medicinal chemistry. Characterized by a highly versatile nitrogen-containing heterocyclic system, quinoline derivatives exhibit a remarkable capacity for structural functionalization, allowing them to selectively interface with a diverse array of biological targets. As a Senior Application Scientist overseeing drug discovery workflows, I present this whitepaper to dissect the mechanistic causality behind quinoline-based target engagement. We will explore three primary therapeutic domains—oncology, parasitology, and neurodegeneration—evaluating the quantitative efficacy of these compounds and providing self-validating experimental protocols for target validation.

Mechanistic Causality of the Quinoline Pharmacophore

The therapeutic plasticity of quinoline derivatives stems directly from their electronic and steric properties. The heteroaromatic nitrogen acts as a potent hydrogen bond acceptor, while the planar bicyclic ring system facilitates robust π−π stacking and hydrophobic interactions within deep protein binding pockets. By systematically modifying the C-2, C-3, and C-4 positions, researchers can finely tune the electron density and steric bulk of the molecule, shifting its affinity from parasitic heme detoxification pathways to human receptor tyrosine kinases (RTKs) or neuro-enzymes.

Primary Therapeutic Targets & Molecular Pathways

Oncology: Disrupting Kinase Networks and Angiogenesis

In cancer therapeutics, quinoline derivatives are engineered to competitively bind the ATP-binding clefts of critical kinases. Molecules such as lenvatinib and omipalisib have demonstrated profound efficacy in downregulating the Ras/Raf/MEK and PI3K/Akt/mTOR signaling cascades (1[1]). For instance, quinoline-3-carboxylic acid derivatives act as dual inhibitors of VEGFR-2 and VEGFR-3, effectively starving tumors by halting angiogenesis, while pyrazoline-quinoline hybrids exhibit nanomolar inhibition of EGFR in colorectal cancer models (2[2]).

Pathway1 Quin Quinoline Derivatives (e.g., Lenvatinib) RTK Receptor Tyrosine Kinases (EGFR, VEGFR, c-Met) Quin->RTK Inhibits (Competitive Binding) PI3K PI3K RTK->PI3K Phosphorylation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Tumor Tumor Proliferation & Angiogenesis mTOR->Tumor Promotes Survival

Fig 1: Quinoline-mediated inhibition of the RTK and PI3K/Akt/mTOR signaling pathways in oncology.

Parasitology: Inhibition of Heme Biomineralization

In the treatment of Plasmodium falciparum (malaria), the target shifts from host proteins to the parasite's digestive vacuole. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin. 4-Aminoquinolines (e.g., chloroquine, amodiaquine) accumulate in the acidic vacuole, bind directly to the free heme, and cap the growing hemozoin polymer (3[3]). This leads to a lethal buildup of oxidative stress, lysing the parasite membrane (4[4]).

Pathway2 Hb Host Hemoglobin (Erythrocytic Stage) FPIX Toxic Free Heme (Ferriprotoporphyrin IX) Hb->FPIX Proteolysis in Digestive Vacuole Hz Hemozoin Crystals (Inert Biomineral) FPIX->Hz Autocatalytic Crystallization Death Parasite Death (Oxidative Stress) FPIX->Death Membrane Lysis Drug 4-Aminoquinolines (e.g., Chloroquine) Drug->FPIX Forms Toxic Complex Drug->Hz Blocks Extension

Fig 2: Mechanism of 4-aminoquinoline derivatives in disrupting parasitic heme detoxification.

Neurology: Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease

Alzheimer's Disease (AD) requires a polypharmacological approach. Quinoline derivatives are currently engineered as MTDLs to simultaneously inhibit Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidases (MAO-A/B) (5[5]). Recent syntheses of quinoline-sulfonamide hybrids demonstrate strong hydrogen bonding with the TYR444 and TYR69 residues of MAO-A, restoring cholinergic transmission while mitigating oxidative stress (6[6]).

Quantitative Efficacy Profiles

To benchmark the therapeutic potential of these derivatives, the following table synthesizes quantitative data across the three primary target domains.

Compound / Derivative ClassPrimary Target(s)Disease IndicationIC50 / PotencyReference
Lenvatinib VEGFR-2 KinaseSolid Tumors3.8 nM[1]
Pyrazoline-Quinoline Hybrids (51-53) EGFR Tyrosine KinaseColorectal Cancer31.80 – 42.52 nM[1]
Omipalisib (GSK2126458) PI3K / mTORAdvanced Solid TumorsPhase I (High Inhibition)[1]
Chloroquine / Amodiaquine Free Heme (FPIX)Malaria (P. falciparum)Nanomolar range[7],[3]
Quinoline-Sulfonamides (a5, a12) MAO-A / MAO-B / AChEAlzheimer's Disease0.47 – 1.10 μM[6]

Self-Validating Experimental Protocols

As an application scientist, I mandate that all screening protocols be intrinsically self-validating. A single readout is highly susceptible to false positives (e.g., Pan-Assay Interference Compounds or PAINS). The following methodologies incorporate orthogonal validation steps to ensure absolute data integrity.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (Oncology)

Objective: Quantify the IC50 of novel quinoline derivatives against VEGFR-2 while ruling out compound auto-fluorescence and non-specific aggregation. Rationale & Causality: Quinoline derivatives are highly conjugated and often auto-fluoresce, which confounds standard colorimetric or fluorescent assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading bypasses the immediate auto-fluorescence of the quinoline scaffold.

  • Assay Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, fluorescently labeled ATP analog, and a terbium-coupled anti-phosphotyrosine antibody in HEPES buffer (pH 7.4). Causality: HEPES maintains physiological pH without chelating the Mg2+ required for ATP binding.

  • Compound Dosing: Dispense the quinoline derivative in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate using acoustic liquid handling. Include Lenvatinib as a positive control and DMSO as a vehicle negative control.

  • TR-FRET Readout: Incubate for 60 minutes. Excite the plate at 340 nm and read emissions at 495 nm and 520 nm after a 100 μ s delay. Calculate the IC50 based on the emission ratio.

  • Orthogonal Validation (The Self-Validating Step): To prove the IC50 is due to true target engagement and not assay interference, perform a secondary Western Blot on HUVEC cells treated with the compound at its calculated IC50. Probe for downstream p-Akt and p-mTOR. If the TR-FRET IC50 is real, downstream phosphorylation must be proportionally reduced.

Protocol 2: Autocatalytic β -Hematin Formation Assay (Parasitology)

Objective: Evaluate the ability of 4-aminoquinolines to inhibit heme biomineralization. Rationale & Causality: In vivo, hemozoin formation is an autocatalytic process driven by existing crystals. Standard assays using purely aqueous conditions fail to replicate this. We use a lipid-catalyzed, seeded β -hematin assay to strictly mimic the physiological environment of the parasite's digestive vacuole.

  • Substrate Preparation: Dissolve hemin chloride in 0.1 M NaOH to generate free ferriprotoporphyrin IX (FPIX). Causality: NaOH breaks the stable hemin dimers, providing the monomeric substrate required for the assay.

  • Reaction Initiation: Mix the FPIX with the quinoline derivative in a sodium acetate buffer (pH 4.8) containing 1% Tween-20 and pre-formed β -hematin seeds. Causality: The pH 4.8 strictly mimics the acidic food vacuole, which is required for the protonation of the quinoline's basic nitrogen, driving its accumulation and binding.

  • Incubation & Washing: Incubate at 37°C for 4 hours. Wash the plate with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). Causality: The SDS/alkaline wash specifically solubilizes unreacted free heme, leaving only the insoluble β -hematin crystals intact.

  • Quantification: Dissolve the remaining β -hematin in 0.1 M NaOH and measure absorbance at 405 nm. Compare against a Chloroquine positive control to determine the IC50 of polymerization inhibition.

Conclusion

The quinoline scaffold remains a cornerstone of rational drug design. By understanding the causality of its structural interactions—whether competitively displacing ATP in human kinases, capping toxic heme in parasitic vacuoles, or forming multi-target hydrogen bonds in neuro-enzymes—we can systematically engineer derivatives with high selectivity and minimal off-target toxicity. The integration of self-validating screening protocols ensures that these mechanistic hypotheses translate reliably into robust preclinical candidates.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL:[1]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: NIH / RSC Advances URL:[7]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs Source: IntechOpen URL:[3]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL:[5]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation Source: RSC Publishing URL:[6]

  • An overview of quinoline derivatives as anti-cancer agents Source: ResearchGate URL:[2]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities Source: ACS Publications URL:[4]

Sources

Foundational

Methyl Quinoline-2-Carboxylate Hydrochloride: Mechanistic Profiling from Synthetic Scaffold to Pharmacological Target

Executive Summary In modern medicinal chemistry, the "mechanism of action" of a compound is traditionally viewed through the lens of receptor binding or enzymatic inhibition. However, for privileged intermediate scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "mechanism of action" of a compound is traditionally viewed through the lens of receptor binding or enzymatic inhibition. However, for privileged intermediate scaffolds like methyl quinoline-2-carboxylate hydrochloride (MQCH) , the mechanism is bipartite. First, it possesses a chemical mechanism of action , acting as a highly reactive, structurally rigid "pro-pharmacophore" that dictates synthetic trajectory. Second, once transformed into its active derivatives (primarily quinoline-2-carboxamides), it exhibits a precise pharmacological mechanism of action , serving as the critical anchoring motif for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2)[1][2] and as a hinge-binding domain in kinase inhibitors[3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between benchtop synthetic causality and in vivo pharmacological efficacy, providing a comprehensive guide to understanding and utilizing MQCH in drug development.

Chemical Mechanism of Action: Scaffold Reactivity & Assembly

MQCH (CAS: 135709-62-5) is not a terminal therapeutic agent; it is a foundational building block. The presence of the hydrochloride salt is a deliberate design choice. It dramatically improves shelf-life by preventing oxidative degradation of the electron-rich quinoline nitrogen and provides a precise stoichiometric handle during synthesis.

To convert MQCH into an active pharmacological agent, the methyl ester must be transformed into a functionalized amide. Direct aminolysis of the methyl ester is often kinetically sluggish and prone to side reactions. Instead, a self-validating saponification-activation-amidation sequence is employed. This mechanism ensures high yields and preserves the structural integrity of the rigid quinoline core, which is essential for downstream receptor binding[4].

Step-by-Step Protocol: Conversion of MQCH to a Quinoline-2-Carboxamide NAM

This protocol details the mechanistic workflow for synthesizing a target mGluR2 NAM (e.g., an MK-8768 analog) from MQCH. Every step is designed as a self-validating system to ensure absolute structural confidence.

Phase 1: Neutralization and Saponification

  • Preparation : Suspend 1.0 equivalent of MQCH in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis : Add 3.0 equivalents of Lithium Hydroxide (LiOH) monohydrate. Causality: The excess base serves a dual purpose—it first neutralizes the HCl salt to generate the free base, and then acts as a nucleophile to cleave the methyl ester via a tetrahedral intermediate.

  • Reaction : Stir at ambient temperature for 4 hours.

  • Validation Checkpoint 1 : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-hugging UV-active spot confirms complete hydrolysis. LC-MS must show a mass shift from [M+H]+202 (ester) to 174 (acid).

  • Workup : Acidify with 1M HCl to pH 3-4 to precipitate the quinoline-2-carboxylic acid. Filter and dry under a vacuum.

Phase 2: Electrophilic Activation and Amidation

  • Activation : Dissolve the isolated acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Causality: HATU is selected over traditional carbodiimides (like DCC) because it rapidly forms a highly reactive, yet stable, O-At ester intermediate, preventing epimerization. DIPEA is a non-nucleophilic base that drives the reaction forward without competing for the electrophilic center.

  • Coupling : Add 1.1 equivalents of the target primary amine (e.g., 2-fluoro-4-methoxyaniline) to install the specific pharmacophore required for mGluR2 binding[5]. Stir for 12 hours at room temperature.

  • Validation Checkpoint 2 : LC-MS analysis of the crude mixture must reveal the target [M+H]+ corresponding to the final quinoline-2-carboxamide. The absence of the activated O-At ester confirms complete nucleophilic attack.

  • Purification : Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to yield the active drug candidate.

Synthetic_Workflow MQCH Methyl Quinoline-2-Carboxylate HCl (Pro-Pharmacophore) Saponification Saponification (LiOH) Cleaves Methyl Ester MQCH->Saponification Step 1: Neutralize & Hydrolyze Activation Carboxyl Activation (HATU/DIPEA) Forms Reactive Intermediate Saponification->Activation Step 2: Electrophilic Activation Amidation Amidation (R-NH2) Installs Pharmacophore Activation->Amidation Step 3: Nucleophilic Attack Product Quinoline-2-Carboxamide (Active Drug Candidate) Amidation->Product Step 4: Purification

Fig 1: Step-by-step synthetic mechanism converting MQCH into an active quinoline carboxamide.

Pharmacological Mechanism of Action: Target Engagement

Once the MQCH scaffold is synthetically translated into a quinoline-2-carboxamide, its pharmacological mechanism of action is unlocked. The most prominent application of this scaffold is in the modulation of the central nervous system, specifically targeting mGluR2 .

Allosteric Modulation of mGluR2

Glutamate is the primary excitatory neurotransmitter in the brain. Overactivation of glutamatergic pathways is implicated in various neurological disorders. While orthosteric antagonists compete directly with glutamate, they often lack subtype selectivity.

Derivatives of MQCH act as Negative Allosteric Modulators (NAMs) [2][6]. Instead of binding to the orthosteric site, the quinoline-2-carboxamide scaffold binds to a distinct allosteric pocket embedded deep within the 7-transmembrane (7-TM) domain of the receptor.

  • The Pharmacophoric Role of the Quinoline Core : The quinoline nitrogen acts as a critical hydrogen bond acceptor with transmembrane residues.

  • Vectoring : The rigid bicyclic aromatic system precisely vectors the newly installed 2-carboxamide group and any C4/C7 substituents into highly specific hydrophobic sub-pockets[2].

  • Conformational Locking : This binding event locks the mGluR2 receptor in an inactive conformation, physically preventing the intracellular loop from coupling with the Gi/o protein, thereby halting the reduction of cyclic AMP (cAMP) and modulating glutamatergic tone[1].

mGluR2_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Active State) Glutamate->mGluR2 Activates Gi_Protein Gi/o Protein Activation mGluR2->Gi_Protein Signals cAMP cAMP Reduction Gi_Protein->cAMP Inhibits AC NAM Quinoline-2-Carboxamide (NAM from MQCH) mGluR2_Inactive mGluR2 Receptor (Inactive Conformation) NAM->mGluR2_Inactive Allosteric Binding mGluR2_Inactive->mGluR2 Blocks Activation

Fig 2: Mechanism of mGluR2 allosteric inhibition by MQCH-derived quinoline-2-carboxamides.

Alternative Target: Kinase Inhibition (BTK)

Beyond GPCRs, the MQCH scaffold is utilized in oncology and immunology to synthesize inhibitors of Bruton's Tyrosine Kinase (BTK)[3]. In this context, the quinoline core acts as a hinge-binding motif . The nitrogen of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically Met477 in BTK), anchoring the inhibitor into the ATP-binding pocket and preventing downstream B-cell receptor (BCR) signaling.

Quantitative Structure-Activity Relationship (QSAR)

The versatility of the MQCH scaffold is best illustrated by the diverse range of highly potent molecules it generates. Table 1 summarizes the quantitative data and binding affinities of key pharmacological agents derived from this core structure.

Table 1: Pharmacological Profiling of Quinoline-2-Carboxamide Derivatives

Compound / DerivativePrimary TargetBinding Affinity / EfficacyKey Structural Feature Derived from MQCHSource
MK-8768 mGluR2 (NAM)Low nM potencyOptimized C4/C7 quinoline-2-carboxamide core; Ames-negative profile.[2]
[11C]QCA mGluR2 (PET Tracer)IC₅₀ = 8 nM4-(2-fluoro-4-methoxyphenyl)quinoline-2-carboxamide acting as a radioligand.[4][5]
VU6001192 mGluR2 (NAM)Highly Selective4-oxo-quinoline-3-carboxamide analog demonstrating scaffold adaptability.[6]
Biaryl Kinase Inhibitors BTK (Inhibitor)Variable (Sub-nM to µM)Quinoline nitrogen acting as an ATP-competitive hinge-binder.[3]

Conclusion

Methyl quinoline-2-carboxylate hydrochloride is a masterclass in pro-pharmacophore design. Its chemical mechanism of action allows for robust, self-validating synthetic workflows that reliably yield complex amides. Once synthesized, these derivatives deploy a precise pharmacological mechanism of action—utilizing the rigid quinoline core to anchor into allosteric pockets of GPCRs (like mGluR2) or the hinge regions of critical kinases (like BTK). Understanding both facets of its mechanism is essential for drug development professionals looking to leverage this privileged scaffold in next-generation therapeutics.

References

  • Title: Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Title: Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Title: US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use Source: Google Patents URL
  • Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
  • Title: Novel 11 C-labeled negative allosteric modulators for mGluR 2 imaging Source: SNM Journals URL

Sources

Exploratory

Solvation Thermodynamics and Experimental Solubility Profiling of Methyl Quinoline-2-Carboxylate Hydrochloride

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709-62-5) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of biaryl compounds, which are actively investigated for their therapeutic efficacy in oncology, neurology, and immunology[1].

A persistent challenge in early-stage drug discovery is managing the physicochemical properties of lipophilic heterocycles. The free base form of methyl quinoline-2-carboxylate exhibits poor aqueous solubility, complicating both biological screening and formulation. To circumvent this, the compound is synthesized as a hydrochloride salt, a strategic modification designed to disrupt the solid-state crystal lattice and drastically enhance solubility in polar solvents[1]. This whitepaper provides a comprehensive mechanistic analysis of its solubility profile across common laboratory solvents and outlines a self-validating experimental protocol for accurate thermodynamic solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of methyl quinoline-2-carboxylate hydrochloride, one must understand the molecular thermodynamics governing its solvation:

  • The Lipophilic Core (Quinoline Ring): The bicyclic quinoline system is highly lipophilic and prone to robust π−π stacking in the solid state. This results in a high crystal lattice energy, which is the primary barrier to dissolution in aqueous media.

  • The Hydrogen Bond Acceptor (Methyl Ester): The ester moiety provides localized polarity but lacks a hydrogen bond donor, limiting its ability to independently drive aqueous solvation.

  • The Ionic Domain (Protonated Tertiary Amine): Converting the free base to the hydrochloride salt protonates the quinoline nitrogen. This transformation is the thermodynamic driver for polar solubility. The introduction of the Cl− counter-ion and the NH+ center enables powerful ion-dipole interactions with polar protic solvents (like water and methanol).

Because the molecule possesses both a highly polar ionic center and a lipophilic aromatic core, it exhibits amphiphilic solvation characteristics. For instance, the free base demonstrates a robust solubility of ~55 mg/mL in Dimethyl Sulfoxide (DMSO)[2], an aprotic solvent capable of solvating both polar and non-polar domains. The hydrochloride salt maintains this high DMSO solubility while unlocking superior solubility in aqueous buffers.

Solubility Profile in Common Laboratory Solvents

The following table synthesizes the expected solubility profile of methyl quinoline-2-carboxylate hydrochloride based on its physicochemical properties and the dielectric constants of common solvents.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Solvation Rationale
Water (pH 7.4) 80.1> 50.0Strong ion-dipole interactions with the protonated quinoline nitrogen; high hydration energy overcomes lattice forces.
DMSO 46.7~ 55.0 - 60.0Excellent solvation of both the ionic salt bridge and the lipophilic aromatic core; disrupts π−π stacking.
Methanol 32.7> 30.0Protic nature allows hydrogen bonding with the chloride counter-ion, facilitating rapid dissociation.
Ethanol 24.515.0 - 20.0Lower dielectric constant than methanol results in a moderate reduction in the solvation capacity for the ionic species.
Acetonitrile 37.5< 5.0Polar but aprotic; poor ability to solvate the chloride anion leads to limited dissociation of the salt lattice.
Hexane 1.9< 0.1Highly non-polar; completely incapable of overcoming the ionic lattice energy of the hydrochloride salt.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the exact solubility of methyl quinoline-2-carboxylate hydrochloride for a specific formulation matrix, a rigorous thermodynamic shake-flask method must be employed.

Why a "Self-Validating" System? Standard dissolution tests often fall victim to kinetic artifacts (e.g., metastable supersaturation) or physical losses (e.g., membrane adsorption). The protocol below is engineered with built-in causality checks to ensure data integrity.

Step-by-Step Workflow

Step 1: Matrix Preparation & Saturation

  • Action: Dispense 1.0 mL of the target solvent into a 2.0 mL glass HPLC vial. Incrementally add methyl quinoline-2-carboxylate hydrochloride until a persistent, visible precipitate remains.

  • Causality: The presence of excess solid is the thermodynamic prerequisite for equilibrium. Without a solid phase, the system measures kinetic dissolution, not absolute thermodynamic solubility.

Step 2: Thermodynamic Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker at 25.0±0.1∘C and 500 RPM for 24 hours.

  • Self-Validation (Equilibrium Check): Prepare a parallel sample and shake for 48 hours. If the concentration difference between the 24h and 48h samples is <5% , thermodynamic equilibrium is validated.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Draw the supernatant using a syringe and pass it through a 0.22 µm PTFE filter.

  • Self-Validation (Adsorption Control): Discard the first 200 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected filtrate accurately reflects the true solution concentration. Centrifugation prior to filtration prevents the micro-particulates from clogging the membrane and artificially inflating pressure.

Step 4: Dilution and Quantification

  • Action: Immediately dilute an aliquot of the filtrate into the HPLC mobile phase (e.g., 1:100 dilution) and analyze via HPLC-UV at the compound's λmax​ (typically ~230-250 nm for quinoline derivatives).

  • Causality: Immediate dilution prevents the solute from precipitating if the ambient temperature drops before injection. It also ensures the UV absorbance falls within the linear dynamic range of the detector, validating the quantitative output.

Workflow Visualization

The following diagram maps the logical progression of the self-validating solubility protocol described above.

G N1 1. Solvent Matrix Preparation (Aqueous vs. Organic Selection) N2 2. Solute Saturation (Excess Methyl quinoline-2-carboxylate HCl) N1->N2 Add solute N3 3. Thermodynamic Equilibration (Shake-Flask, 24h & 48h, 25°C) N2->N3 Agitate N4 4. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) N3->N4 Isolate supernatant N5 5. Quantitative Analysis (HPLC-UV / LC-MS) N4->N5 Aliquot & Dilute N6 6. Data Processing (Solubility Curve Generation) N5->N6 Peak integration

Fig 1: Self-validating thermodynamic shake-flask workflow for quantitative solubility profiling.

References

  • Source: sigmaaldrich.
  • Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
  • Title: Methyl quinoline-2-carboxylate | Antibacterial Source: TargetMol URL

Sources

Foundational

Methyl Quinoline-2-Carboxylate Hydrochloride: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709-62-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and materials science. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl quinoline-2-carboxylate hydrochloride (CAS: 135709-62-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and materials science. As a protected quinoline derivative, it serves as a foundational scaffold for synthesizing antimalarial agents, foldamers, and highly specific enzyme inhibitors, such as those targeting the Rce1 protease[1].

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, toxicity profile, and handling requirements. By understanding the chemical causality behind its behavior—specifically the dynamics of its hydrochloride salt form—researchers can design safer, self-validating experimental workflows.

Physicochemical Properties & Data Presentation

The formulation of methyl quinoline-2-carboxylate as a hydrochloride salt provides distinct advantages in terms of shelf-life stability and oxidative resistance compared to its free-base counterpart. However, this salt formation fundamentally alters its solubility and acidity.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name Methyl quinoline-2-carboxylate hydrochlorideIUPAC nomenclature for the HCl salt of the methyl ester.
CAS Registry Number 135709-62-5Unique identifier for the specific hydrochloride salt[2].
Molecular Formula C₁₁H₁₀ClNO₂Incorporates the base ester (C₁₁H₉NO₂) and HCl.
Molecular Weight 223.66 g/mol Critical for precise stoichiometric calculations in synthesis[3].
Appearance Off-white to pale yellow powderColoration deepens upon oxidation or prolonged UV exposure.
Solubility Soluble in H₂O, MeOH, DMSOThe HCl salt drives aqueous solubility, unlike the lipophilic free base.
Storage Temperature 2–8 °C (Inert Atmosphere)Minimizes ambient moisture absorption (hygroscopicity) and hydrolysis.

Safety, Toxicity, and Hazard Causality

Handling methyl quinoline-2-carboxylate hydrochloride requires a rigorous understanding of its Globally Harmonized System (GHS) classifications. The toxicity and safety profile is governed by two distinct molecular features: the biologically active quinoline core and the acidic hydrochloride counterion.

GHS Hazard Classifications

Based on analogous quinoline derivatives and supplier safety data sheets[4], the compound exhibits the following hazard statements:

  • H302 (Harmful if swallowed): The planar quinoline ring can intercalate with nucleic acids or disrupt cellular metabolic pathways, leading to baseline cytotoxicity. In vitro assays (such as MTT assays) frequently demonstrate that quinoline derivatives can inhibit cellular proliferation[5].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Causality: When the hydrochloride salt contacts the moisture inherent in human skin, sweat, or ocular mucosa, it rapidly dissociates. This dissociation generates localized hydrochloric acid (HCl), causing acute pH drops that denature local proteins and trigger severe irritation.

  • H335 (May cause respiratory irritation): Inhalation of the fine powder introduces the acidic salt directly to the moist respiratory epithelium.

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a laboratory coat are mandatory.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of hygroscopic dust.

  • Storage: The compound must be stored in a desiccator or under an inert gas (Argon/Nitrogen) at 2–8 °C. Exposure to ambient humidity will cause the salt to absorb water, leading to spontaneous partial hydrolysis of the methyl ester over time[6].

Biological Application: Rce1 Protease Inhibition

Quinoline-2-carboxylate derivatives are critical in the development of Ras-converting enzyme 1 (Rce1) inhibitors. Rce1 is responsible for the proteolytic processing of Ras proteins. By synthesizing 8-hydroxyquinoline-based inhibitors from this scaffold, researchers can disrupt Ras membrane localization—a highly sought-after mechanism in oncology for treating K-Ras mutated colon carcinomas[1].

Pathway A Quinoline-2-Carboxylate Derivatives B Rce1 Protease A->B Binds & Inhibits C Inhibition of Proteolytic Cleavage B->C D Unprocessed Ras Protein C->D E Failure of Plasma Membrane Localization D->E F Cytosolic Accumulation (Phenotype) E->F

Caption: Mechanism of action for quinoline-based Rce1 protease inhibitors disrupting Ras localization.

Experimental Protocols & Methodologies

To utilize methyl quinoline-2-carboxylate hydrochloride in advanced cross-coupling or amidation reactions, the compound must first be manipulated to remove the HCl salt (free-basing) or hydrolyzed to the free carboxylic acid. The following self-validating protocols ensure high yield and chemical integrity.

Protocol 1: Neutralization and Isolation of the Free Base

Causality: Many downstream catalysts (e.g., Palladium in Buchwald-Hartwig couplings) or nucleophiles (amines) are deactivated or protonated by the presence of HCl. Removing the hydrochloride salt is a strict prerequisite for base-sensitive reactions.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent (e.g., 2.24 g, 10 mmol) of methyl quinoline-2-carboxylate hydrochloride in 50 mL of Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Slowly add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Self-Validation: The reaction will effervesce (CO₂ gas evolution). The cessation of bubbling indicates complete neutralization of the HCl.

  • Extraction: Stopper and gently invert the funnel, venting frequently to release residual CO₂. Allow the phases to separate.

  • Phase Separation: Collect the lower organic layer (DCM). Extract the aqueous layer with an additional 25 mL of DCM to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure via rotary evaporation to yield the free base as a pale oil or solid.

FreeBase A Methyl Quinoline-2-Carboxylate HCl B Suspend in DCM A->B C Add Sat. NaHCO3 (aq) B->C D CO2 Evolution (Degassing) C->D E Phase Separation D->E F Organic Layer (DCM) E->F G Dry over Na2SO4 & Concentrate F->G H Free Base: Methyl Quinoline-2-Carboxylate G->H

Caption: Workflow for the neutralization and isolation of the free base ester.

Protocol 2: Saponification to Quinoline-2-Carboxylic Acid

Causality: The methyl ester acts as a robust protecting group. To attach the quinoline scaffold to complex target molecules via amide bonds, the ester must be hydrolyzed to the free carboxylic acid, which can subsequently be converted to a highly reactive acyl chloride[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the free base (from Protocol 1) in a 3:1 mixture of Tetrahydrofuran (THF) and Water (40 mL total volume).

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the mixture at room temperature (25 °C) for 4–6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (SiO₂; Hexane:EtOAc 1:1). The starting material spot will disappear, confirming complete saponification.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with 15 mL of Diethyl Ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. The quinoline-2-carboxylic acid will precipitate out of solution.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

References

  • National Institutes of Health (NIH) / PubMed Central. 8-Hydroxyquinoline-Based Inhibitors of the Rce1 Protease Disrupt Ras Membrane Localization in Human Cells. Retrieved from:[Link]

Sources

Exploratory

Methyl Quinoline-2-Carboxylate Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Analytical Methodologies

Executive Summary Methyl quinoline-2-carboxylate hydrochloride is a pivotal heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. As a functionalized quinoline derivative, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl quinoline-2-carboxylate hydrochloride is a pivotal heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. As a functionalized quinoline derivative, it serves as a crucial intermediate for synthesizing biologically active molecules, including anticancer agents and substituted quinoline-2-carboxanilides. This technical guide provides a rigorous examination of its molecular properties, the causality behind its salt formation, and self-validating protocols for its application in drug development.

Physicochemical Properties & Molecular Data

Understanding the fundamental properties of methyl quinoline-2-carboxylate hydrochloride is essential for predicting its behavior in synthetic pathways and biological assays. The protonation of the quinoline nitrogen atom yields the hydrochloride salt, which significantly alters the compound's solubility profile, crystallinity, and stability compared to its free base counterpart[1].

Quantitative Physicochemical Data

Table 1: Structural and physical properties of the target compound and its free base.

PropertyValue
Chemical Name Methyl quinoline-2-carboxylate hydrochloride
CAS Registry Number 135709-62-5
Molecular Formula C11H10ClNO2 (or C11H9NO2 · HCl)
Molecular Weight 223.66 g/mol
Base Compound MW 187.20 g/mol (Methyl quinoline-2-carboxylate)
SMILES O=C(C1=NC2=CC=CC=C2C=C1)OC.[H]Cl
Physical State Solid (Crystalline)

Causality of Salt Formation: The free base, methyl quinoline-2-carboxylate, is prone to oxidative degradation and exhibits limited solubility in polar protic solvents. By converting it to the hydrochloride salt, researchers achieve a highly crystalline solid. This phase change is critical: it facilitates purification via simple recrystallization (bypassing exhaustive chromatography) and standardizes the stoichiometric handling of the compound in downstream high-throughput screening (HTS) applications.

Synthetic Workflows and Self-Validating Protocols

Protocol 1: Synthesis of Methyl Quinoline-2-Carboxylate Hydrochloride

This protocol describes the esterification of quinoline-2-carboxylic acid (quinaldic acid) followed by hydrochloride salt formation. The system is designed to be self-validating: the reaction's progress is monitored via Thin-Layer Chromatography (TLC), and the final salt formation is validated by a distinct precipitation event and melting point confirmation.

Step-by-Step Methodology:

  • Esterification: Suspend 1.0 equivalent of quinoline-2-carboxylic acid in anhydrous methanol (10 mL/mmol).

  • Catalysis: Add 0.1 equivalents of concentrated sulfuric acid dropwise under continuous stirring at 0 °C.

    • Causality: The low temperature prevents undesired thermal decomposition of the intermediate acylium ion and minimizes side reactions.

  • Reflux & Monitoring: Heat the mixture to reflux (65 °C) for 10-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The disappearance of the baseline acid spot confirms complete conversion to the methyl ester.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO3 until pH 7.5 is reached. Extract with dichloromethane, dry over anhydrous Na2SO4, and evaporate to yield the free base.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 1.2 equivalents of HCl in dioxane) at 0 °C.

  • Isolation & QC: Collect the precipitated methyl quinoline-2-carboxylate hydrochloride via vacuum filtration. Wash with cold ether.

    • Validation: Analyze the melting point and perform 1H-NMR (in DMSO-d6) to confirm the downfield shift of the quinoline protons, verifying protonation at the nitrogen center.

SynthesisWorkflow A Quinoline-2-Carboxylic Acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl Quinoline-2-Carboxylate (Free Base) B->C D TLC Validation (Disappearance of Acid) B->D In-process QC E Salt Formation (Anhydrous HCl in Ether) C->E F Methyl Quinoline-2-Carboxylate HCl (Target Compound) E->F G QC: NMR & Melting Point F->G Final Release QC

Synthesis and validation workflow for methyl quinoline-2-carboxylate HCl.

Protocol 2: Microwave-Assisted Direct Amidation

Methyl quinoline-2-carboxylate hydrochloride is frequently used to synthesize substituted quinoline-2-carboxanilides, which possess significant pharmacological potential. Traditional amidation using thionyl chloride often yields undesired 4-chloroquinoline-2-carbonyl chloride byproducts[2]. To circumvent this, a microwave-assisted direct amidation protocol is employed.

Step-by-Step Methodology:

  • Desalting (In Situ): Combine 1.0 equivalent of methyl quinoline-2-carboxylate hydrochloride with 1.2 equivalents of the target substituted aniline in a microwave-safe vessel. Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Solvent Selection: Add chlorobenzene as the solvent.

    • Causality: Chlorobenzene is selected for its high boiling point and excellent microwave-absorbing properties, ensuring rapid, uniform heating without solvent degradation.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 20 minutes using a dedicated microwave synthesizer.

  • Validation via GC-MS: Sample an aliquot, dilute in acetonitrile, and inject into a GC-MS.

    • Validation: The presence of the molecular ion peak corresponding to the target carboxanilide and the absence of the m/z 187 (free ester) peak validates reaction completion.

  • Purification: Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Recrystallize the organic layer from ethanol to yield pure quinoline-2-carboxanilides.

Table 2: Amidation Reaction Optimization Parameters

ParameterConventional HeatingMicrowave Irradiation
Temperature 110 °C (Reflux)150 °C
Reaction Time 12 - 24 hours20 minutes
Byproduct Formation High (Chlorinated species)Negligible
Average Yield 45 - 60%80 - 95%

Analytical Characterization and Derivatization Logic

Accurate quantification of quinoline-2-carboxylate derivatives in biological matrices is critical for metabolic research and pharmacokinetic profiling. When analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS), volatility is a primary concern.

While the methyl ester is inherently more volatile than the free acid, the hydrochloride salt must be neutralized prior to injection. Injecting the salt directly leads to thermal decomposition in the inlet, column degradation, and irreproducible retention times. The analytical workflow dictates an initial liquid-liquid extraction (LLE) under basic conditions to yield the free methyl quinoline-2-carboxylate, followed by direct GC-MS analysis.

AnalyticalLogic S1 Biological Sample (Containing HCl Salt) S2 Alkalinization (pH > 9) (Liberate Free Base) S1->S2 S3 Liquid-Liquid Extraction (Ethyl Acetate) S2->S3 Causality: Base is organic-soluble S4 Organic Phase Concentration S3->S4 S5 GC-MS Analysis (m/z 187 Molecular Ion) S4->S5 Validation: High volatility

Analytical sample preparation logic for GC-MS quantification.

Conclusion

Methyl quinoline-2-carboxylate hydrochloride (MW: 223.66 g/mol , Formula: C11H10ClNO2) is a highly versatile and stable intermediate. By leveraging its hydrochloride salt form, researchers can effectively bypass the instability and handling challenges of the free base. The self-validating protocols outlined herein—ranging from controlled esterification to microwave-assisted amidation—provide a robust, scalable framework for integrating this compound into advanced drug discovery pipelines.

References

  • Title: Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: MDPI (Molecules) URL: [Link]

Sources

Foundational

Introduction: The Quinoline Carboxylate Scaffold and the Imperative of Computational Modeling

An In-Depth Technical Guide to the Theoretical and Computational Modeling of Quinoline Carboxylates This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of Quinoline Carboxylates

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies employed in the study of quinoline carboxylates. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind methodological choices, emphasizing a self-validating framework to ensure the robustness of in silico findings. Our objective is to furnish a practical, field-proven roadmap for leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutics derived from the versatile quinoline scaffold.

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] When functionalized with a carboxylate group, these molecules, known as quinoline carboxylates, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[2][3][4][5] The chemical tractability of the quinoline core allows for extensive structural modifications, making it an attractive starting point for drug discovery campaigns.[1]

However, the synthesis and biological evaluation of large chemical libraries are resource-intensive processes. Theoretical studies and computational modeling have emerged as indispensable tools to navigate this vast chemical space efficiently. By predicting molecular properties, binding affinities, and dynamic behaviors, computational approaches de-risk and rationalize the selection of candidate molecules for synthesis and in vitro testing, ultimately accelerating the drug discovery pipeline. This guide explores the foundational pillars of this in silico approach: Density Functional Theory (DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations.

Chapter 1: Quantum Mechanics — Grounding Analysis in Electronic Structure with DFT

Expertise & Experience: Before predicting how a molecule interacts with a biological target, we must first understand its intrinsic properties. Density Functional Theory (DFT), a quantum mechanical method, is the bedrock of our computational analysis. It allows us to calculate the electronic structure of a molecule, which fundamentally governs its geometry, stability, reactivity, and spectroscopic properties.[3][6] This foundational knowledge is critical for interpreting more complex intermolecular interactions.

Trustworthiness: The reliability of DFT calculations hinges on the selection of an appropriate functional and basis set. For organic molecules like quinoline carboxylates, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) offers a well-validated balance of computational cost and accuracy for geometry optimization and electronic property prediction.[3][6] A self-validating protocol involves a subsequent frequency calculation; the absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum.

Experimental Protocol: DFT-Based Molecular Characterization
  • Structure Preparation: Build the 3D structure of the quinoline carboxylate derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.[3]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.[7][8]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding non-covalent interactions.

Data Presentation: Key DFT-Derived Parameters
ParameterSignificanceTypical Application
E_HOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Reactivity prediction, correlation with ionization potential.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Reactivity prediction, correlation with electron affinity.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.[7]A smaller gap suggests higher reactivity.
Dipole Moment Measure of the overall polarity of the molecule.Predicts solubility and influences protein-ligand binding.
Visualization: DFT Calculation Workflow

DFT_Workflow A 1. Initial 3D Structure (e.g., from ChemDraw) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D E 4. Property Calculation (FMO, MEP, etc.) D->E Yes F Refine Structure or Method D->F No G Optimized Structure & Electronic Properties E->G F->B

Caption: Workflow for DFT calculations.

Chapter 2: Simulating Interactions — The Power of Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[9] This is crucial for hypothesis-driven drug design, allowing us to understand how structural modifications to the quinoline carboxylate scaffold might enhance interactions with key amino acid residues in a protein's active site. The choice of protein target is paramount and must be based on solid biological evidence implicating it in the disease of interest. The carboxylic acid group, for instance, is a potent hydrogen bond donor and acceptor, and its interactions are often key to binding.[1]

Trustworthiness: A docking protocol cannot be trusted without validation. The standard procedure is to extract the co-crystallized ligand from a protein structure (if available), and then re-dock it into the binding site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, confirming that the chosen docking algorithm and parameters can reliably reproduce the experimental binding mode.[1]

Experimental Protocol: A Validated Molecular Docking Workflow
  • Protein Preparation:

    • Download the target protein's crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and any non-essential co-factors.

    • Add polar hydrogen atoms and assign appropriate protonation states for residues like Histidine.

    • Repair any missing residues or atoms using tools like Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Generate a low-energy 3D conformer of the quinoline carboxylate ligand.

    • Assign correct protonation states (e.g., the carboxylate is typically deprotonated at physiological pH) and partial charges.

  • Binding Site Definition & Grid Generation:

    • Define the active site for docking. This is typically centered on the location of a known co-crystallized ligand or identified through literature.

    • Generate a receptor grid that encompasses this defined binding site.

  • Protocol Validation (Crucial Step):

    • If a co-crystallized ligand exists, re-dock it into the prepared protein.

    • Calculate the RMSD between the experimental and re-docked poses. An RMSD < 2.0 Å validates the protocol.

  • Docking Execution:

    • Dock the prepared quinoline carboxylate library into the validated grid using software like AutoDock, Glide, or MOE.[1][10]

  • Post-Docking Analysis:

    • Analyze the top-scoring poses based on the docking score (an estimation of binding energy).

    • Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with key active site residues.

Data Presentation: Comparative Molecular Docking Results
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Derivative 3bTuberculosis Protein (2X22)-7.90(Not specified)[2]
Derivative 3gTuberculosis Protein (2X22)-8.36(Not specified)[2]
Derivative 3eCancer Protein (1S63)-8.57(Not specified)[2]
Ligand L_1Skin Cancer Target (4BKY)-8.95(Not specified)[1]
Compound 17P-glycoprotein (6C0V)-9.22(Not specified)[11]
Compound 5aE. coli MsbA (6BPP)-8.7(Not specified)[12]
Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_val Validation Phase cluster_prod Production & Analysis P_prep 1. Protein Preparation (PDB, Add H, Minimize) ReDock 3. Re-dock Co-crystal Ligand P_prep->ReDock L_prep 2. Ligand Preparation (3D structure, Charges) Dock 6. Dock Test Ligands L_prep->Dock RMSD 4. Calculate RMSD ReDock->RMSD Validate RMSD < 2.0 Å? RMSD->Validate Grid 5. Define Binding Site & Generate Grid Validate->Grid Yes Grid->Dock Analyze 7. Analyze Poses & Interactions Dock->Analyze Result Binding Mode Hypothesis Analyze->Result

Caption: A self-validating molecular docking workflow.

Chapter 3: Developing Predictive Models with QSAR

Expertise & Experience: While docking predicts binding for individual compounds, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to build mathematical models that predict the biological activity of entire classes of compounds based on their structural features.[13] The fundamental principle is that variations in the structural or physicochemical properties of molecules (the "descriptors") correlate with changes in their biological activity. This is invaluable for prioritizing which novel quinoline carboxylate derivatives to synthesize next. Modern QSAR often employs machine learning algorithms to capture complex, non-linear relationships.[11][13]

Trustworthiness: A QSAR model is useless if its predictive power is not rigorously validated. A self-validating system for QSAR involves splitting the data into a training set (to build the model) and a test set (to externally validate it). Key metrics like the coefficient of determination for the training set (R²) and the cross-validated R² (Q²) assess internal robustness. However, the true test is the model's performance on the unseen test set, measured by the predictive R² (R²_pred). A high R² with a low Q² suggests overfitting, a common pitfall that robust validation protocols are designed to prevent.

Experimental Protocol: Building a Predictive QSAR Model
  • Data Set Curation:

    • Compile a dataset of quinoline carboxylate derivatives with experimentally determined biological activity (e.g., IC50 values) against a single target.

    • Ensure data consistency and a wide range of activity values.

  • Data Splitting:

    • Divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for validation.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, 3D-MoRSE) that numerically represent its structural and physicochemical properties.

  • Model Building:

    • Using the training set, apply statistical methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (k-Nearest Neighbors, Gradient Boosting)—to build a mathematical equation linking the descriptors to biological activity.[11]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate Q².

    • External Validation: Use the generated model to predict the activity of the compounds in the test set and calculate R²_pred.

    • A robust model will have high values for R², Q², and R²_pred (typically > 0.6).

Data Presentation: QSAR Model Performance Metrics
Model TypeDescriptorsR² (Training)Q² (Cross-validated)R² (Test)Reference
Gradient Boosting10.95(Not specified)(Not specified)[11]
3D-QSAR (CoMFA)Steric & Electrostatic Fields0.9130.6250.875[14]
Visualization: QSAR Model Development Cycle

QSAR_Workflow cluster_val Validation Metrics Data 1. Curated Dataset (Structures + IC50s) Split 2. Split Data (Training & Test Sets) Data->Split Desc 3. Calculate Molecular Descriptors Split->Desc Build 4. Build Model (Training Set) Desc->Build Validate 5. Validate Model Build->Validate Predict 6. Predict Activity of New Compounds Validate->Predict If Validated Int_Val Internal (Q²) Validate->Int_Val Ext_Val External (R²_pred) Validate->Ext_Val

Caption: The iterative cycle of QSAR model development and validation.

Chapter 4: Capturing Molecular Motion with MD Simulations

Expertise & Experience: While docking provides a valuable static snapshot of a ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical motions of atoms and molecules over time, providing profound insights into the stability of a docked complex.[10] By simulating the quinoline carboxylate-target complex in a realistic environment (i.e., solvated in water with ions), we can assess whether the key interactions identified in docking are maintained over a period of nanoseconds, lending much greater confidence to our binding hypothesis.[15][16]

Experimental Protocol: MD Simulation of a Protein-Ligand Complex
  • System Setup:

    • Start with the best-docked pose of the quinoline carboxylate-protein complex.

  • Solvation:

    • Place the complex in a periodic box of a chosen water model (e.g., SPC, TIP3P).[16]

  • Ionization:

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

  • Production Run:

    • Release the restraints and run the simulation for a desired length of time (e.g., 50-100 ns), saving the coordinates (trajectory) at regular intervals.[10]

  • Trajectory Analysis:

    • Calculate RMSD to assess overall system stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible and rigid regions of the protein.

    • Analyze the persistence of key hydrogen bonds and other interactions over time.

Visualization: MD Simulation Workflow

MD_Workflow A 1. Start with Docked Protein-Ligand Complex B 2. Solvate & Add Ions A->B C 3. Energy Minimization B->C D 4. NVT/NPT Equilibration (Heating & Pressure) C->D E 5. Production MD Run (e.g., 100 ns) D->E F 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Dynamic Stability Assessment F->G

Caption: Standard workflow for Molecular Dynamics (MD) simulations.

Chapter 5: An Integrated In Silico Drug Discovery Workflow

Expertise & Experience: The true power of these computational methods is realized when they are integrated into a cohesive workflow. This synergistic approach allows for the rapid, cost-effective screening of virtual libraries and the optimization of lead compounds. A typical campaign begins with a large virtual library of quinoline carboxylates, which is filtered based on drug-like properties before being passed through progressively more computationally intensive and accurate screening methods.

Trustworthiness: At each stage, validation and sanity checks are crucial. The initial filtering step often involves applying Lipinski's Rule of Five and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors.[2][10] This ensures that computational effort is not wasted on compounds that are unlikely to be viable drug candidates due to poor pharmacokinetic properties. Only the most promising candidates from the final MD simulation stage are recommended for synthesis and biological testing.

Visualization: Integrated Computational Drug Discovery Pipeline

Full_Workflow Lib Virtual Library of Quinoline Carboxylates Filter 1. ADMET & Drug-Likeness Filter (e.g., Lipinski's Rules) Lib->Filter Dock 2. Molecular Docking (High-Throughput Virtual Screening) Filter->Dock Hits Identify Initial Hits (Top 5-10%) Dock->Hits DFT 3. DFT Analysis (Electronic Properties of Hits) Hits->DFT MD 4. MD Simulations (Validate Binding Stability) DFT->MD Leads Prioritized Lead Candidates MD->Leads Synth Synthesis & In Vitro Testing Leads->Synth

Caption: Integrated workflow for in silico lead discovery.

Conclusion

The theoretical and computational modeling of quinoline carboxylates represents a powerful paradigm in modern drug discovery. By integrating quantum mechanics, molecular docking, QSAR, and molecular dynamics, researchers can gain unprecedented insight into the structure-property and structure-activity relationships that govern the therapeutic potential of this important class of molecules. The methodologies outlined in this guide, when grounded in principles of validation and scientific causality, provide a robust framework for identifying and optimizing the next generation of quinoline-based therapeutics.

References

  • Benchchem. Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives.
  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025).
  • MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021).
  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
  • MDPI. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015).
  • PMC. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance.
  • Semantic Scholar. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (2014).
  • PubMed. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023).
  • PMC - NIH. Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).
  • R Discovery. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015).
  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • PMC. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024).
  • ProQuest. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
  • Benchchem. A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents.
  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025).
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017).
  • PMC. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • ResearchGate. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2025).
  • RSC Publishing. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies.
  • ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023).
  • Semantic Scholar. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative. (2022).
  • IntechOpen. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023).
  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025).
  • PMC. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
  • ResearchGate. 26373 PDFs | Review articles in QSAR STUDIES.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020).
  • ResearchGate. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.
  • ResearchGate. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. (2025).
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Methyl Quinoline-2-Carboxylate Hydrochloride

Executive Summary The esterification of carboxylic acids is a foundational transformation in medicinal chemistry and drug development[1]. For nitrogen-containing heteroaromatics like quinoline-2-carboxylic acid (quinaldi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of carboxylic acids is a foundational transformation in medicinal chemistry and drug development[1]. For nitrogen-containing heteroaromatics like quinoline-2-carboxylic acid (quinaldic acid), synthesizing the methyl ester while simultaneously isolating it as a hydrochloride salt offers significant advantages. The hydrochloride salt exhibits enhanced crystallinity, improved shelf-stability, and greater aqueous solubility compared to its free-base counterpart, making it an ideal intermediate for downstream pharmaceutical synthesis.

This application note details a highly efficient, self-validating one-pot protocol for the synthesis of methyl quinoline-2-carboxylate hydrochloride using thionyl chloride (SOCl₂) in anhydrous methanol[2].

Mechanistic Rationale & Reaction Design

The protocol leverages the dual reactivity of thionyl chloride in the presence of an alcohol. When SOCl₂ is added to methanol, it undergoes a highly exothermic reaction that generates anhydrous hydrogen chloride (HCl) gas and dimethyl sulfite in situ[3].

Causality in Reagent Selection:

  • Anhydrous Methanol: Serves as both the solvent and the nucleophile. Water must be strictly excluded to prevent the competitive hydrolysis of the reactive intermediate back to the starting carboxylic acid[3].

  • Thionyl Chloride (SOCl₂): Acts as the activating agent. It transiently converts the carboxylic acid to a highly reactive acid chloride, which is rapidly trapped by methanol. Simultaneously, the in situ generated HCl acts as a powerful acid catalyst for standard Fischer esterification[3].

  • Salt Formation: The quinoline ring contains a basic nitrogen atom (pKa ~4.9). During the reaction, this nitrogen is fully protonated by the excess HCl. By deliberately avoiding a traditional aqueous basic workup (e.g., neutralization with NaHCO₃)[1], the product is directly isolated as the hydrochloride salt upon the evaporation of volatiles[2].

While some protocols utilize 1.2 equivalents of SOCl₂ with an overnight reflux[4], this accelerated protocol utilizes 3.0 equivalents of SOCl₂ to drive the reaction to completion within 3 hours[2].

Experimental Workflow

ProtocolWorkflow SM Quinoline-2-carboxylic acid (1.0 eq) Solv Suspend in Anhydrous MeOH (Solvent & Reactant) SM->Solv Act Dropwise SOCl₂ Addition (3.0 eq, 0 °C) Solv->Act Rxn Reflux Reaction (65 °C, 3 h) Act->Rxn IPC In-Process Control (LC-MS: m/z 188.1 [M+H]⁺) Rxn->IPC IPC->Rxn Incomplete Isol Concentrate in vacuo (Remove Volatiles) IPC->Isol Complete Prod Methyl Quinoline-2-carboxylate HCl (Yield: >90%) Isol->Prod

Workflow for the one-pot synthesis of methyl quinoline-2-carboxylate hydrochloride.

Step-by-Step Protocol

Reaction Scale: 20.0 mmol

Step 1: Substrate Preparation
  • Charge a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar with quinoline-2-carboxylic acid (3.46 g, 20.0 mmol)[2].

  • Suspend the solid in anhydrous methanol (40 mL) under a nitrogen atmosphere. Note: The starting material may not fully dissolve at room temperature.

Step 2: Activation
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 4.34 mL, 60.0 mmol, 3.0 eq) dropwise over 15 minutes[2]. Causality: The reaction between SOCl₂ and methanol is violently exothermic and releases SO₂ and HCl gases. Strict temperature control at 0 °C prevents solvent boil-over and suppresses the formation of dark, polymeric side products[3].

Step 3: Reflux
  • Remove the ice bath and attach a reflux condenser. Ensure the condenser is vented to a base scrubber (e.g., 1M NaOH trap) to neutralize off-gassing acidic vapors.

  • Heat the reaction mixture to 65 °C (reflux) for 3 hours[2]. The suspension will transition into a clear, pale-yellow solution as the ester forms.

Step 4: In-Process Control (Self-Validation)
  • Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Validation Check: The reaction is deemed complete when the starting material (m/z 174.1 [M+H]⁺) is entirely consumed, and the product mass (m/z 188.1 [M+H]⁺) is the dominant peak[2]. If incomplete, continue refluxing and re-check hourly[4].

Step 5: Isolation
  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a tared round-bottom flask and concentrate in vacuo using a rotary evaporator (bath temperature 40 °C).

  • Validation Check: The direct evaporation of the solvent and acidic gases leaves behind the crude product as a hydrochloride salt[2]. If the crude mass significantly exceeds the theoretical yield (4.47 g), it indicates trapped SO₂, HCl, or methanol.

  • Dry the resulting solid under high vacuum (≤ 0.1 mbar) for 4–6 hours until a constant weight is achieved.

Quantitative Data & Characterization

Table 1: Reaction Stoichiometry & Mass Balance

Reagent / ProductMW ( g/mol )EquivalentsAmountRole
Quinoline-2-carboxylic acid173.171.03.46 g (20.0 mmol)Substrate
Methanol (Anhydrous)32.04Excess40.0 mLSolvent / Reactant
Thionyl Chloride (SOCl₂)118.973.04.34 mL (60.0 mmol)Activating Agent
Methyl quinoline-2-carboxylate HCl 223.66 1.0 4.47 g (Theoretical) Target Product

Table 2: Expected Analytical Characterization

Analytical TechniqueParameterExpected Result
LC-MS (ESI+) [M+H]⁺m/z 188.1 (Corresponds to the free base)
¹H NMR (DMSO-d₆) Ester Methyl (-OCH₃)Singlet, ~3.95 ppm (3H)
¹H NMR (DMSO-d₆) Quinoline CoreAromatic multiplet, 7.7 - 8.6 ppm (6H)
¹H NMR (DMSO-d₆) Hydrochloride ProtonBroad exchangeable signal, >10.0 ppm (1H)
Physical State AppearanceOff-white to pale yellow crystalline solid

Troubleshooting & Best Practices

  • Hygroscopicity: The isolated hydrochloride salt can be moderately hygroscopic. It must be stored in a tightly sealed amber vial within a desiccator to prevent moisture absorption and subsequent hydrolysis.

  • Discoloration: If the isolated solid is dark brown, it indicates localized overheating during the SOCl₂ addition. The product can be purified by dissolving it in a minimum amount of hot methanol, treating it with activated charcoal, filtering through Celite, and precipitating with diethyl ether.

References

  • WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Supplementary Methods: Synthesis of methyl quinoline-2-carboxylate and its analogues Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Application

one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates

Application Note: One-Pot Synthesis of Quinoline-2-Carboxylates from β-Nitroacrylates Executive Summary Quinoline-2-carboxylates are privileged structural motifs in medicinal chemistry, functioning as core scaffolds for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Quinoline-2-Carboxylates from β-Nitroacrylates

Executive Summary

Quinoline-2-carboxylates are privileged structural motifs in medicinal chemistry, functioning as core scaffolds for numerous biologically active compounds and serving as versatile ligands in transition-metal catalysis[1]. Traditional synthetic routes—such as the Doebner-von Miller reaction or classical Friedländer annulations—often suffer from harsh acidic/basic conditions, limited substrate scope, and labor-intensive purification steps[2].

To overcome these bottlenecks, modern synthetic methodologies have shifted toward green, one-pot cascade reactions. This application note details a highly efficient, transition-metal-free, one-pot protocol for synthesizing quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates under heterogeneous conditions[1]. By leveraging a solvent-free domino reaction followed by a polymer-supported base-mediated aromatization, this protocol offers a self-validating, high-yield pathway that drastically simplifies downstream purification[1].

Mechanistic Insights & Causality

The elegance of this protocol lies in its orchestrated cascade mechanism, which utilizes the nitro group as both a powerful electron-withdrawing activator and a traceless leaving group[2].

  • Solvent-Free Aza-Michael Addition : The reaction initiates without a solvent. By running the reaction neat at 70 °C, the localized concentration of reactants is maximized. This high collision frequency drives the nucleophilic attack of the weak aniline amino group onto the highly electrophilic β-nitroacrylate without requiring an external acid/base catalyst[3].

  • Intramolecular Henry Reaction : The initial aza-Michael adduct rapidly undergoes a spontaneous intramolecular nitroaldol (Henry) condensation. The transient nitro-enolate attacks the adjacent benzaldehyde carbonyl, cyclizing to form a stable benzopiperidine intermediate[2].

  • Aromatization via Dual Elimination : To achieve the final quinoline core, the benzopiperidine intermediate must eliminate a molecule of water and a molecule of nitrous acid (HNO₂). This is achieved by introducing PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile[1].

    • Causality of Base Selection: BEMP is a strong phosphazene base capable of driving the elimination of HNO₂, but it is strictly non-nucleophilic. This prevents unwanted side reactions such as the hydrolysis or transesterification of the sensitive carboxylate ester[1]. Furthermore, the polymer support ensures the base can be completely removed via simple filtration, preserving the integrity of the final product[1].

Mechanism A 2-Aminobenzaldehyde + β-Nitroacrylate B Aza-Michael Adduct (Intermediate 1) A->B Solvent-free, 70°C (Bimolecular Collision) C Benzopiperidine (Intermediate 2) B->C Intramolecular Henry Reaction D Quinoline-2-carboxylate (Final Product) C->D PS-BEMP, MeCN, 50°C - H2O, - HNO2

Caption: Mechanistic pathway of the one-pot aza-Michael/Henry/elimination cascade.

Experimental Protocol

This self-validating protocol allows researchers to visually and analytically confirm the formation of the intermediate before triggering the final aromatization step.

Reagents Required:

  • Substituted 2-aminobenzaldehyde (1.0 mmol)

  • Substituted β-nitroacrylate (1.0 mmol)

  • PS-BEMP (Polymer-supported BEMP, ~2.2 mmol/g loading) (1.25 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Workflow:

  • Domino Cyclization (Step 1) : In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol). Do not add solvent.

  • Seal the vial and stir the neat mixture at 70 °C for 24 hours. Note: The reaction progress can be monitored via TLC (Hexanes/EtOAc) to confirm the complete disappearance of the starting materials and the formation of the benzopiperidine intermediate.

  • Aromatization (Step 2) : Cool the reaction vessel to room temperature.

  • Add 10 mL of anhydrous acetonitrile to dissolve the intermediate, followed by the addition of PS-BEMP (1.25 mmol equivalents based on loading capacity)[2].

  • Stir the resulting heterogeneous mixture at 50 °C for 12 to 24 hours until aromatization is complete (monitor via TLC or LC-MS)[2].

  • Workup & Purification : Filter the reaction mixture through a medium-porosity glass frit to remove the PS-BEMP resin. Wash the resin with an additional 5 mL of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure quinoline-2-carboxylate[2].

Workflow Step1 Step 1: Domino Reaction Mix 2-aminobenzaldehyde (1.0 eq) & β-nitroacrylate (1.0 eq) Stir at 70°C for 24h (Solvent-free) Step2 Step 2: Aromatization Cool to RT. Add MeCN and PS-BEMP (1.25 eq) Stir at 50°C for 12-24h Step1->Step2 Step3 Step 3: Workup & Purification Filter to remove PS-BEMP. Evaporate solvent. Purify via Column Chromatography Step2->Step3

Caption: Step-by-step experimental workflow for the heterogeneous one-pot synthesis.

Quantitative Data & Optimization

The choice of base and solvent during the aromatization step is highly critical. Traditional organic bases (like Et₃N or DBU) or inorganic bases (like K₂CO₃) result in poor yields due to incomplete elimination or side reactions. The optimization data below validates the selection of PS-BEMP[2].

Table 1: Optimization of the Aromatization Step (Intermediate to Final Product)

Base (Equivalents)SolventTemperature (°C)Yield (%)
Et₃N (1.0)Toluene11015
DBU (1.0)Toluene11038
K₂CO₃ (1.0)Acetonitrile8025
BEMP (homogeneous) (1.0)Acetonitrile8070
PS-BEMP (1.25) Acetonitrile 50 86

Data adapted from the foundational optimization studies by Gabrielli et al.[2].

Table 2: Substrate Scope and Overall One-Pot Yields The protocol demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the benzaldehyde ring, as well as various ester alkyl chains on the β-nitroacrylate[2].

2-Aminobenzaldehyde Substituentβ-Nitroacrylate Ester GroupOverall Isolated Yield (%)
H (Unsubstituted)Ethyl58
5-ChloroEthyl64
4,5-DimethoxyEthyl52
H (Unsubstituted)Methyl60
H (Unsubstituted)Isopropyl55

Troubleshooting & Best Practices

  • Stalled Domino Reaction (Step 1): If the initial solvent-free reaction stalls, it is likely due to the physical state of the reactants. If both starting materials are highly crystalline solids with high melting points, they may not form a homogeneous melt at 70 °C. In such cases, adding a minimal amount of solvent (e.g., 0.5 mL of toluene) can facilitate the necessary bimolecular collisions.

  • Incomplete Aromatization (Step 2): Nitrous acid elimination is the rate-limiting step of aromatization. If LC-MS indicates the presence of unaromatized intermediates, ensure the PS-BEMP resin has not degraded (phosphazene bases are sensitive to prolonged atmospheric moisture exposure). Always store PS-BEMP under an inert argon atmosphere.

  • Resin Recovery: While PS-BEMP is relatively expensive, it can often be regenerated. Washing the recovered resin with a strong, non-nucleophilic base wash (e.g., dilute NaOH in methanol, followed by extensive organic washing and vacuum drying) can restore partial activity for non-critical exploratory syntheses.

References

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.[Link][1]

  • CORE / Archivio istituzionale della ricerca - Università di Camerino. A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions (Full Text PDF).[Link] (Derived via[2])

  • National Center for Biotechnology Information (NIH). Special Issue “Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds”. PMC Free Article.[Link][3]

Sources

Method

Application Notes and Protocols: Methyl Quinoline-2-Carboxylate Derivatives in Medicinal Chemistry

Introduction & Pharmacological Landscape The quinoline scaffold is a privileged, highly versatile structure in medicinal chemistry. Among its derivatives, methyl quinoline-2-carboxylate has emerged as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Landscape

The quinoline scaffold is a privileged, highly versatile structure in medicinal chemistry. Among its derivatives, methyl quinoline-2-carboxylate has emerged as a critical intermediate and active pharmacophore. The esterification of quinoline-2-carboxylic acid (quinaldic acid) masks the polar carboxylic acid group, significantly enhancing lipophilicity and cellular permeability. This structural modification is a gateway to synthesizing a vast array of bioactive compounds, including hydrazides, Schiff bases, and complex heterocyclic conjugates, which exhibit profound anticancer, antimicrobial, and anti-inflammatory activities 1.

Synthesis Strategies and Mechanistic Causality

The synthesis of methyl quinoline-2-carboxylate relies on the acid-catalyzed Fischer esterification or acyl chloride activation of quinoline-2-carboxylic acid. The selection of the catalytic system is dictated by the intended scale and downstream application:

  • Analytical Derivatization (BF₃-Methanol): For rapid GC-MS analysis, a 14% Boron Trifluoride (BF₃) in methanol catalyst is used at 60°C. Causality Insight: BF₃ acts as a mild Lewis acid that rapidly coordinates with the carbonyl oxygen without requiring harsh reflux conditions, preventing the degradation of sensitive functional groups .

  • Preparative Scale (SOCl₂/Methanol): For bulk synthesis, thionyl chloride (SOCl₂) is preferred. Causality Insight: SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate. This drives the equilibrium entirely toward the ester product upon the addition of methanol, making it ideal for sterically hindered quinoline analogs 2.

SynthesisWorkflow A Quinoline-2-Carboxylic Acid (Quinaldic Acid) B BF3 / MeOH (60°C) Analytical Scale A->B Mild Esterification C SOCl2 / MeOH (Reflux) Preparative Scale A->C Acyl Chloride Route D Methyl Quinoline-2-Carboxylate (Key Intermediate) B->D C->D E Hydrazine Hydrate (Reflux, 10-12h) D->E Nucleophilic Substitution F Quinoline-2-Carbohydrazide (Bioactive Scaffold) E->F

Logical workflow for the synthesis and derivatization of methyl quinoline-2-carboxylate.

Detailed Experimental Protocols

Protocol 3.1: Preparative Synthesis of Methyl Quinoline-2-Carboxylate

This protocol utilizes the SOCl₂/MeOH route. It is a self-validating system: the reaction's progress is physically indicated by the evolution of SO₂ and HCl gases, and completion is confirmed via Thin Layer Chromatography (TLC).

  • Sample Preparation: Suspend 10.0 mmol of quinoline-2-carboxylic acid in 50 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Activation & Addition: Cool the suspension in an ice bath (0–5°C). Dropwise, add 12.0 mmol of thionyl chloride (SOCl₂).

    • Mechanistic Note: The strict adherence to low temperature during addition prevents violent exothermic reactions and minimizes the unwanted formation of 4-chloroquinoline byproducts 2.

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65°C) for 8–10 hours.

  • Validation (TLC): Monitor the reaction using TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar starting material spot (retention factor, Rf ≈ 0.1) completely disappears, replaced by the less polar ester spot (Rf ≈ 0.6).

  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated NaHCO₃ (aq) until pH 7.5 is reached (cessation of CO₂ bubbling serves as a secondary self-validation of neutralization). Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude methyl ester.

Protocol 3.2: Synthesis of Quinoline-2-Carbohydrazide (Derivatization)

Hydrazinolysis of the methyl ester yields the carbohydrazide, an essential precursor for antimicrobial Schiff bases and NK-3 receptor antagonists 3.

  • Reagent Mixing: Dissolve 0.01 mol of methyl quinoline-2-carboxylate in 50 mL of absolute ethanol.

  • Nucleophilic Attack: Add 0.1 mol of 80% hydrazine hydrate.

    • Causality Insight: A 10-fold stoichiometric excess of hydrazine is critical. It drives the equilibrium strictly toward the mono-hydrazide and prevents the nucleophilic attack of the newly formed hydrazide onto another ester molecule, which would yield symmetric diacylhydrazines 4.

  • Reaction: Reflux the mixture on a steam bath for 10-12 hours.

  • Isolation: Cool the mixture and add 150 mL of ice-cold water. Filter the precipitated white crystalline solid, wash thoroughly with cold water to remove unreacted hydrazine, and recrystallize from ethanol.

Pharmacological Landscape & Quantitative Data

Methyl quinoline-2-carboxylate derivatives exhibit profound biological activities. In oncology, these derivatives show differential antiproliferative properties, heavily impacting prostate (PC3), breast (MCF7), and cervical (HELA) cancer cell lines 5. In microbiology, Schiff base derivatives of quinoline-2-carbohydrazide demonstrate high efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) 6.

Table 1: Quantitative Biological Activity of Quinoline-2-Carboxylate Derivatives

Compound / DerivativeBiological Target / Cell LineAssay TypeActivity Metric (IC₅₀ / Efficacy)Reference
Aryl ester of quinoline-2-carboxylic acidPC3 (Prostate Cancer)MTT Assay26 µg/mL (IC₅₀)1
Quinoline-2-carboxylic acid (core)MCF7 (Breast Cancer)SRB AssaySignificant Growth Inhibition5
Quinoline-2-carbohydrazide Schiff Base (E11)Staphylococcus aureusWell DiffusionHigh Inhibition (Amoxicillin equivalent)6
1,2-dihydro-2-oxo-4-quinoline carboxylic acidHELA (Cervical Cancer)SRB AssaySelective Cytotoxicity5

Mechanism of Action: Apoptotic Pathways

The cytotoxicity of quinoline-2-carboxylate derivatives in cancer cells is largely attributed to their ability to intercalate DNA or inhibit crucial kinases. Because the esterification neutralizes the charge of the molecule, cellular uptake is significantly enhanced. Once internalized, these molecules induce mitochondrial stress, leading to the generation of Reactive Oxygen Species (ROS) and subsequent activation of the intrinsic apoptotic pathway (Caspase-9/3 cascade) 1.

MechanismOfAction A Quinoline-2-Carboxylate Derivative B Cellular Internalization (Lipophilic Ester) A->B C DNA Intercalation / Kinase Inhibition B->C D Mitochondrial Stress (ROS Generation) C->D E Cytochrome C Release D->E F Caspase 9/3 Activation E->F G Apoptosis (Cancer Cell Death) F->G

Pharmacological mechanism of action for quinoline-2-carboxylate derivatives in cancer cells.

References

  • BenchChem. "Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery." BenchChem.
  • BenchChem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." BenchChem.
  • Royal Society of Chemistry.
  • Google Patents. "Novel nk-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in nk-3 receptors mediated disorders.
  • Connect Journals. "Synthesis of methyl quinoline-2-carboxylate (I) and quinoline-2-carbohydrazide (II)." Connect Journals.
  • PubMed / NIH.
  • Advanced Journal of Chemistry, Section A.

Sources

Application

Part 1: Assay Development and Validation - The Foundation of a Successful Screen

An Application Guide to the High-Throughput Screening of Quinoline-2-Carboxylate Libraries for Drug Discovery Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the High-Throughput Screening of Quinoline-2-Carboxylate Libraries for Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among its many derivatives, quinoline-2-carboxylates have emerged as a particularly versatile class, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Their mechanism of action can be multifaceted, ranging from the induction of apoptosis in cancer cells to the inhibition of essential microbial or viral enzymes.[5] This structural motif's adaptability makes it an ideal candidate for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust, reproducible, and sensitive assay is paramount for distinguishing true biological signals from experimental noise.[10] The development process involves careful selection of the assay format, optimization of reaction conditions, and rigorous statistical validation.[11]

Principle of Assay Selection

The choice of assay is dictated by the biological target of interest. For enzyme targets—a common focus for quinoline-2-carboxylate inhibitors—fluorescence- or absorbance-based assays are the formats of choice due to their sensitivity, scalability, and compatibility with automated plate readers.[11] This guide will focus on a fluorescence-based enzyme inhibition assay, a widely applicable format.

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay (General Protocol)

This protocol provides a generalized methodology for developing an assay to screen for enzyme inhibitors.

Objective: To establish a robust and reproducible assay to measure enzyme inhibition by test compounds.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Known inhibitor (Positive Control)

  • DMSO (Vehicle/Negative Control)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pin tool for compound transfer

  • Reagent dispenser

  • Microplate reader with fluorescence detection

Procedure:

  • Enzyme and Substrate Titration:

    • Perform a matrix titration of enzyme and substrate concentrations to determine optimal conditions. The goal is to find a concentration of enzyme that yields a robust signal within a linear range over a reasonable time course (e.g., 30-60 minutes).

    • Determine the Michaelis-Menten constant (Km) for the substrate under these conditions.

  • Assay Miniaturization and Optimization:

    • Adapt the assay to a 384-well format. Optimize reagent volumes and dispensing steps to minimize variability.

    • Test for DMSO tolerance to ensure the final concentration used for compound screening (typically ≤1%) does not affect enzyme activity.

  • Assay Plate Layout:

    • Design a plate map that includes wells for negative controls (enzyme + substrate + DMSO), positive controls (enzyme + substrate + known inhibitor), and test compounds.

  • Reagent Addition:

    • Add 5 µL of assay buffer to all wells.

    • Transfer 50 nL of test compounds, positive control, or DMSO to the appropriate wells.

    • Pre-incubate the enzyme with the compounds for 15-30 minutes to allow for binding.

    • Initiate the enzymatic reaction by adding 5 µL of substrate.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

The Causality Behind Experimental Choices
  • Enzyme and Substrate Concentration: For assays designed to find competitive inhibitors, it is critical to run the reaction under initial velocity conditions with the substrate concentration at or below its Km value.[12] This ensures that the assay is sensitive to compounds that compete with the substrate for binding to the enzyme's active site. Using excessive substrate concentrations can overcome the effect of a competitive inhibitor, leading to false negatives.[12]

  • Pre-incubation: Pre-incubating the enzyme with the compound library before adding the substrate is a crucial step. This allows time for the inhibitors to bind to the target enzyme, which is especially important for compounds with slow binding kinetics.

A Self-Validating System: Controls and Quality Metrics

An assay's trustworthiness is established through rigorous validation using appropriate controls and statistical metrics.

  • Essential Controls:

    • Negative Control (0% Inhibition): Contains the enzyme, substrate, and vehicle (DMSO). This represents the baseline, uninhibited activity of the enzyme.

    • Positive Control (100% Inhibition): Contains the enzyme, substrate, and a known, potent inhibitor at a concentration that fully inhibits the enzyme. This defines the upper limit of the assay window.

  • Assay Quality Metrics (The Z'-Factor): While the signal-to-background (S/B) ratio is intuitive, it fails to account for data variability.[13] The Z'-factor is the industry-standard metric for quantifying assay quality because it incorporates both the dynamic range of the assay (the difference between the means of the positive and negative controls) and the variability within those controls.[14][15][16] A Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[16]

    Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[17]

Z'-Factor ValueInterpretation of Assay Quality[14][17]
> 0.5Excellent assay; large separation between controls.
0 to 0.5Marginal assay; may require further optimization.
< 0Poor assay; control distributions overlap, unsuitable for HTS.

Part 2: The High-Throughput Screening Workflow - From Library to Primary Hits

The HTS process is a highly orchestrated workflow that integrates compound management, robotics, and data acquisition to screen tens of thousands of compounds per day.[18]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Library Compound Library (Master Plates) Daughter_Plates Daughter Plate Creation Compound_Library->Daughter_Plates Replication Assay_Ready_Plates Assay-Ready Plates (e.g., 384-well) Daughter_Plates->Assay_Ready_Plates Compound Transfer (Acoustic/Pin Tool) Reagent_Addition Reagent Addition (Enzyme, Buffer) Assay_Ready_Plates->Reagent_Addition Incubation_1 Pre-incubation Reagent_Addition->Incubation_1 Substrate_Addition Substrate Addition Incubation_1->Substrate_Addition Incubation_2 Reaction Incubation Substrate_Addition->Incubation_2 Detection Signal Detection (Plate Reader) Incubation_2->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Data_Normalization Data Normalization (% Inhibition) Raw_Data->Data_Normalization Hit_Identification Primary Hit Identification Data_Normalization->Hit_Identification

Caption: High-Throughput Screening (HTS) Workflow.

Step 1: Library Preparation and Management

A high-quality compound library is essential for a successful screening campaign.[19] Quinoline-2-carboxylate libraries should be designed for structural diversity to maximize the exploration of chemical space. All compounds should have a purity of >95% and be stored in DMSO at -20°C or below to prevent degradation.[19] To preserve the valuable master library, "daughter plates" are created for the actual screening process.[8]

Step 2: Automation and Liquid Handling

Automation is the engine of HTS.[8] It eliminates the variability and errors inherent in manual processes, ensuring high precision and reproducibility.[18] Robotic systems manage the entire workflow, from retrieving plates from storage to dispensing nanoliter volumes of compounds and reagents.[8] Automated liquid handlers are crucial for tasks like reagent addition and sample transfers with unmatched precision.[18]

Protocol 2: Automated HTS of a 10,000-Compound Quinoline-2-Carboxylate Library

Objective: To screen a 10,000-compound library against a target enzyme to identify primary inhibitors.

Instrumentation:

  • Automated compound storage and retrieval system

  • Robotic plate handling arm

  • Acoustic liquid handler

  • Bulk reagent dispenser

  • Automated incubator

  • High-throughput microplate reader

Procedure:

  • Plate Retrieval: The robotic system retrieves the 384-well assay-ready plates containing the quinoline-2-carboxylate library.

  • Compound Transfer: If not already in assay plates, an acoustic liquid handler transfers ~50 nL of each compound from the daughter plates to the assay plates.

  • Reagent Dispensing: The plates are moved to a reagent dispenser, which adds the enzyme solution to all wells.

  • Pre-incubation: The robotic arm transfers the plates to an automated incubator for 20 minutes at room temperature.

  • Reaction Initiation: The plates are returned to the dispenser, which adds the substrate solution to initiate the reaction.

  • Reaction Incubation: Plates are moved back to the incubator for 60 minutes at 37°C.

  • Data Acquisition: The robotic arm moves each plate to the microplate reader for fluorescence measurement. Data is automatically captured and associated with the corresponding compound ID.[8]

Part 3: Data Analysis and Hit Triage - Identifying True Positives

Raw HTS data contains a mixture of true hits, false positives, and experimental noise. A systematic data analysis and hit triage workflow is essential to isolate the most promising candidates for follow-up studies.[20]

Hit_Validation_Workflow Primary_Screen Primary HTS Screen (Single Concentration) Primary_Hits Primary Hits Identified Primary_Screen->Primary_Hits Reorder_Confirm Reorder & Re-test (Confirms Activity) Primary_Hits->Reorder_Confirm Confirmed_Hits Confirmed Hits Reorder_Confirm->Confirmed_Hits Dose_Response Dose-Response Curve (IC50 Determination) Confirmed_Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Counter_Screens Counter-Screens (Orthogonal & Interference Assays) Potent_Hits->Counter_Screens Validated_Hits Validated, Specific Hits Counter_Screens->Validated_Hits SAR Preliminary SAR Validated_Hits->SAR

Caption: Hit Validation and Triage Workflow.

Step 1: Primary Hit Identification

The first step is to normalize the raw data. The signal from each test well is typically converted to a percentage inhibition value relative to the on-plate positive and negative controls. A "hit" is then defined as a compound that produces a response exceeding a certain threshold, for example, greater than 50% inhibition or three standard deviations from the mean of the negative controls.[21]

Step 2: Counter-Screening and Orthogonal Assays - The Trustworthiness Pillar

A significant challenge in HTS is the prevalence of false positives.[20] These are compounds that appear active but inhibit the target through non-specific mechanisms. The quinoline scaffold itself is known to be a potential source of Pan-Assay Interference Compounds (PAINS), which can cause false positives through various mechanisms.[22]

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent, which can directly interfere with fluorescence-based assays.[22][23][24]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that non-specifically inhibit enzymes.[20][22]

Therefore, it is crucial to perform counter-screens to eliminate these artifacts.

Protocol 3: Fluorescence Interference Assay

Objective: To identify compounds that are intrinsically fluorescent at the assay's wavelengths.

Procedure:

  • Prepare a serial dilution of the hit compound in assay buffer in a black microplate.

  • Include a buffer-only control.

  • Using a plate reader, scan a broad range of excitation and emission wavelengths to determine the compound's fluorescence profile.[22]

  • Interpretation: A significant fluorescence signal from the compound at the assay's specific wavelengths indicates a high potential for interference, marking it as a likely false positive.[22]

Protocol 4: Aggregate Detection Assay (Dynamic Light Scattering - DLS)

Objective: To identify compounds that form aggregates in solution.

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer, spanning the concentration range used in the primary assay.[22]

  • Analyze each sample using a DLS instrument.

  • Interpretation: The presence of particles with a hydrodynamic radius >100 nm is indicative of compound aggregation. Compounds that show activity only at concentrations where they aggregate are deprioritized.

Step 3: Dose-Response Confirmation and Potency Determination

Confirmed, non-interfering hits are further characterized by generating a 10-point dose-response curve to determine their potency (IC50 value), which is the concentration required to inhibit 50% of the enzyme's activity.[12]

Hit IDCompound StructureIC50 (µM)Hill Slope
Q2C-001[Structure Image]2.51.1
Q2C-002[Structure Image]7.80.9
Q2C-003[Structure Image]15.21.0
Step 4: Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, they can be clustered based on their chemical structures. This early analysis can reveal initial structure-activity relationships (SAR), where small changes to the chemical scaffold lead to changes in potency.[20] Identifying these clusters helps prioritize chemical series for further medicinal chemistry efforts.

The high-throughput screening of quinoline-2-carboxylate libraries is a powerful strategy for the identification of novel therapeutic leads. A successful campaign is built on a foundation of rigorous assay development and validation, executed through a seamless automated workflow, and refined by a systematic process of data analysis and hit triage. By understanding the potential liabilities of the quinoline scaffold, such as fluorescence interference and aggregation, and proactively designing counter-screens to identify them, researchers can significantly improve the quality of their hit sets. This structured approach ensures that resources are focused on the most promising and mechanistically sound compounds, accelerating the journey from an initial hit to a potential drug candidate.

References

  • Aumintec. (2026, January 28). High Throughput Screening Automation for Faster, More Reliable Results.
  • Benchchem. (n.d.). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • Hughes, J. P., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • On HTS. (2023, December 12). Z-factor.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Patsnap Synapse. (2025, March 20). What role does AI play in high-throughput screening for drug discovery?.
  • May, V. V., & Inglese, J. (n.d.). Enzyme assay design for high-throughput screening. PubMed.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Thorne, N., Auld, D. S., & Inglese, J. (2012, May 1). Basics of Enzymatic Assays for HTS. NCBI.
  • Sygnature Discovery. (n.d.). High Throughput Screening.
  • Indigo Biosciences. (2024, April 8). Understanding Assay Performance Metrics.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • Wikipedia. (n.d.). Z-factor.
  • Benchchem. (n.d.). Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • Mohammed, I. K., & Mousa, E. F. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Kirschner, K. N., et al. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Benchchem. (n.d.). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
  • Ghosh, K., & Masanta, G. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Arkivoc.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Ghosh, K., & Masanta, G. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC.
  • ResearchGate. (n.d.). Investigation of the Source of Dual Fluorescence in Quinoline-2-carboxylic acid through Conformational Analysis.
  • University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory.

Sources

Method

Application Note: Methyl Quinoline-2-Carboxylate as a Strategic Building Block in Heterocyclic Synthesis and Drug Discovery

Introduction & Mechanistic Rationale Methyl quinoline-2-carboxylate (MQC) is a highly versatile, privileged scaffold in organic synthesis and medicinal chemistry. Characterized by its electron-deficient quinoline core an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl quinoline-2-carboxylate (MQC) is a highly versatile, privileged scaffold in organic synthesis and medicinal chemistry. Characterized by its electron-deficient quinoline core and a reactive C2-methyl ester, MQC serves as an ideal starting material for the divergent synthesis of complex heterocyclic systems.

The structural utility of MQC is grounded in three key mechanistic advantages:

  • Avoidance of Reactive Intermediates: Traditional amidation of quinoline-2-carboxylic acid requires activation via thionyl chloride, which frequently leads to undesired chlorination at the C4 position due to the electron-withdrawing nature of the acyl chloride [1][2]. Utilizing the methyl ester (MQC) bypasses this highly reactive intermediate, allowing for direct, clean nucleophilic acyl substitution under microwave irradiation[2].

  • Chemoselective Coordination: The ester moiety at the C2 position provides essential steric bulk that shields the substituent during hydrogenation. In asymmetric reductions using chiral bisborane catalysts or biomimetic NAD(P)H models, the ester acts as a coordinating group, locking the transition state conformation to ensure high enantiomeric excess (ee) while preventing the cleavage of the ester itself [3][4].

  • Scaffold for Ring Fusion: The proximity of the quinoline nitrogen to the C2 ester makes MQC an ideal precursor for intramolecular cyclization. Following reduction to the tetrahydroquinoline derivative, the secondary amine and the ester can be sequentially modified to construct fused tricyclic systems, such as 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-ones, which are potent inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease [5].

Divergent Synthetic Workflows

MQC_Workflows MQC Methyl Quinoline-2-Carboxylate (MQC) Core Building Block Amidation Microwave-Assisted Direct Amidation MQC->Amidation Substituted Anilines Microwave, 150°C Reduction Chemoselective Asymmetric Reduction MQC->Reduction H2, Chiral Catalyst or NaBH4/AcOH Carboxamides Quinoline-2-Carboxanilides (Kinase Inhibitors / Antimicrobials) Amidation->Carboxamides Nucleophilic Acyl Substitution Tetrahydro Chiral Tetrahydroquinolines (Opioid Analgesics / Ligands) Reduction->Tetrahydro Pyridine Ring Reduction Cyclization Hydrazine Condensation & Ring Fusion Tetrahydro->Cyclization 1. N-Protection 2. Ester Hydrolysis 3. Phenylhydrazine Tricyclic Fused Tricyclic Imidazolones (ZIKV NS2B-NS3 Protease Inhibitors) Cyclization->Tricyclic Intramolecular Cyclization

Divergent synthetic workflows utilizing methyl quinoline-2-carboxylate as a core building block.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Direct Amidation to Quinoline-2-Carboxanilides

Causality & Rationale: Direct amidation of esters with anilines is kinetically slow due to the poor nucleophilicity of anilines. Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the activation barrier without the need for harsh coupling reagents or intermediate acyl chlorides [2].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine methyl quinoline-2-carboxylate (1.0 mmol) and the substituted aniline (e.g., 4-bromoaniline, 1.2 mmol).

  • Solvent Addition: Add 2 mL of anhydrous N,N-dimethylformamide (DMF). (Note: DMF acts as an excellent microwave absorber).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., StartSynth reactor) at 150 °C for 20 minutes[1].

  • Work-up: Cool the mixture to room temperature and pour it into 20 mL of ice-cold water. The crude amide will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

In-Process Quality Control (QC) & Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the strongly UV-active MQC spot confirms completion. Validate the product via LC-MS; the absence of an M+34 peak (indicative of C4-chlorination) validates the superiority of this ester-based method over the acyl chloride route[2].

Protocol B: Biomimetic Asymmetric Reduction to Chiral Tetrahydroquinolines

Causality & Rationale: Reducing the heteroaromatic ring while preserving the ester requires precise hydride transfer. Using a regenerable NAD(P)H model (CYNAM) with a chiral phosphoric acid catalyst ensures high enantioselectivity via a highly organized, hydrogen-bonded transition state [4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, combine [Ru(p-cymene)I₂]₂ (2.5 mol%), the chiral phosphoric acid catalyst (5 mol%), and the CYNAM model (10 mol%).

  • Substrate Addition: Add methyl quinoline-2-carboxylate (0.5 mmol) dissolved in anhydrous dichloromethane (DCM, 3 mL).

  • Hydrogenation: Purge the system with H₂ gas and pressurize to 50 atm.

  • Reaction: Stir the mixture at 40 °C for 24 hours.

  • Work-up: Vent the H₂ gas carefully. Concentrate the solvent under reduced pressure and purify the residue via flash column chromatography (silica gel, Hexane/EtOAc gradient).

In-Process Quality Control (QC) & Self-Validation: Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess. A successful run should yield >90% ee. ¹H NMR must show the disappearance of the aromatic pyridine protons and the appearance of aliphatic multiplets between 1.5–3.5 ppm[4].

Protocol C: Synthesis of Fused Tricyclic Imidazolones (ZIKV Protease Inhibitors)

Causality & Rationale: To build the fused tricyclic system, MQC must first be reduced to a racemic tetrahydroquinoline. NaBH₄ in acetic acid generates sodium triacetoxyborohydride in situ, a mild reducing agent that selectively reduces the imine/enamine substructures of the quinoline without cleaving the methyl ester [5].

Step-by-Step Methodology:

  • Chemoselective Reduction: Dissolve MQC (5.0 mmol) in glacial acetic acid (15 mL). Cool to 5 °C. Slowly add NaBH₄ (15.0 mmol) in portions to manage hydrogen evolution. Stir for 6 hours.

  • Amine Protection: Neutralize the mixture, extract with DCM, and react the crude 1,2,3,4-tetrahydroquinoline with benzyl chloroformate (CbzCl, 1.2 eq) and NaHCO₃ in DCM at 30 °C for 9 hours to protect the secondary amine[5].

  • Ester Hydrolysis: Treat the N-Cbz protected intermediate with NaOH in MeOH/H₂O (3:2 v/v) at 60 °C for 2 hours to yield the free carboxylic acid.

  • Hydrazine Condensation & Cyclization: Activate the acid with isobutyl chloroformate (IBCF) and triethylamine at 0 °C, then add phenylhydrazine. Subsequent deprotection and intramolecular cyclization yield the target 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one[5].

In-Process Quality Control (QC) & Self-Validation: After step 1, verify the reduction via ¹H NMR; the ester methoxy singlet (~3.9 ppm) must remain intact. Following cyclization, use single-crystal X-ray diffraction or 2D NOESY NMR to confirm the relative trans/cis configuration of the C1-H and C3a-H protons, which is critical for antiviral efficacy[5].

Quantitative Data & Yield Analysis

Derivative ClassSynthetic PathwayKey Reagents / CatalystsYield RangeEnantiomeric Excess (ee)Primary Application
Quinoline-2-Carboxanilides MW-Assisted AmidationAnilines, Microwave (150 °C)75–92%N/A (Achiral)Antimicrobial, Kinase Inhibitors
Chiral Tetrahydroquinolines Biomimetic ReductionRu/CYNAM, Chiral Phosphoric Acid85–99%90–99%Opioid Analgesics, Chiral Ligands
Fused Tricyclic Imidazolones Reduction & CyclizationNaBH₄/AcOH, Phenylhydrazine45–65% (Over 4 steps)Diastereomeric mixturesZIKV NS2B-NS3 Protease Inhibitors

References

  • Title: Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: Molecules (MDPI), 2012, 17(2), 1297-1304. URL: [Link]

  • Title: Inhibition of Zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one Source: European Journal of Medicinal Chemistry, 2019, 182, 111684. URL: [Link]

  • Title: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction Source: Organic Letters (ACS), 2021, 23(23), 9067–9072. URL: [Link]

  • Title: Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines Source: Angewandte Chemie International Edition, 2020, 59(46), 20455-20459. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Friedländer Quinoline Synthesis

Welcome to the technical support hub for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide optimized protocols and methodologies. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone for creating the quinoline scaffold, a prevalent motif in pharmaceuticals.[1][2] However, its successful execution can be challenging. This center provides in-depth, field-tested insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis, and what are the critical steps?

The Friedländer synthesis is a classic condensation reaction that forms a quinoline ring.[3][4] It proceeds by reacting a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[2][5] The reaction can be catalyzed by either acids or bases.[1][3]

There are two generally accepted mechanisms:[6]

  • Aldol-First Pathway: This pathway begins with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring.[4][7]

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the methylene-containing reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[6]

Understanding these pathways is crucial for troubleshooting, as side reactions can occur at various stages.

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common initial checks?

Low yields are a frequent hurdle in the Friedländer synthesis.[1] Several factors can be at play. Before delving into extensive optimization, consider these primary points of investigation:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly substrate-dependent.[3] An unsuitable catalyst may lead to low conversion or promote side reactions.[1]

  • Suboptimal Reaction Temperature: This reaction often requires heating, but excessive temperatures can cause decomposition of starting materials or the final product, leading to tar formation.[1][3] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. Electron-withdrawing groups on the 2-aminoaryl component can reduce the nucleophilicity of the amine, while steric hindrance on either reactant can impede the reaction.[3][8]

  • Competing Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[3][5]

  • Solvent Effects: The polarity and nature of the solvent affect reaction rates and the solubility of your reactants.[3]

Q3: How do I select the appropriate catalyst for my specific substrates?

The catalyst choice is contingent on the reactivity of your starting materials.[3]

  • Acid Catalysts: These are generally effective for a broad range of substrates.[3] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[3][5][9] Trifluoroacetic acid has also been successfully used.[3][6]

  • Base Catalysts: Bases are often employed for more reactive substrates.[3] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[5]

Modern approaches have also introduced milder and more efficient catalytic systems, including ionic liquids and various nanocatalysts, to improve yields and reaction conditions.[1]

Q4: Can the Friedländer synthesis be performed under solvent-free conditions?

Yes, solvent-free conditions have been effectively used for the Friedländer synthesis.[4] This approach, often coupled with microwave irradiation or specific catalysts like p-TsOH or iodine, can lead to shorter reaction times and simplified purification.[3][4]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation

This is one of the most common issues encountered. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow: Low/No Product

G start Low/No Product Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions If pure catalyst_screen Screen Alternative Catalysts (Acid vs. Base, Lewis Acid) check_conditions->catalyst_screen If conditions are standard end Yield Improved check_conditions->end If optimization works solvent_screen Evaluate Different Solvents catalyst_screen->solvent_screen If no improvement catalyst_screen->end If yield improves substrate_reactivity Assess Substrate Reactivity (Sterics, Electronics) solvent_screen->substrate_reactivity If solubility is an issue substrate_reactivity->end Modify substrates if possible

Caption: A systematic workflow for troubleshooting low or no product yield.

Detailed Solutions:

  • Verify Starting Material Purity: Impurities in the 2-aminoaryl carbonyl compound can interfere with the reaction.[5] Ensure the purity of your starting materials before beginning the synthesis.

  • Optimize Reaction Temperature: The reaction can be highly sensitive to temperature.[1] Incrementally increase the temperature (e.g., in 10 °C steps) and monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1] If you observe decomposition or tar formation, reduce the temperature.[8]

  • Catalyst Screening: If a standard catalyst is ineffective, screen a panel of alternatives. For example, if a base like KOH fails, try an acid catalyst like p-TsOH or a Lewis acid.[8] In some cases, newer catalysts like ionic liquids or metal-organic frameworks may offer superior performance.[1][2]

  • Solvent Selection: Poor solubility of reactants can hinder the reaction.[1] If your starting materials are not fully dissolved, switch to a more suitable solvent. For instance, polar solvents like DMF or ethanol can improve solubility.[1]

  • Increase Reaction Time: Some reactions are simply slow. Increase the reaction time and monitor for product formation using TLC or LC-MS to determine if the reaction is proceeding, albeit slowly.[1]

Problem 2: Formation of Multiple Products or Side Reactions

The appearance of multiple spots on a TLC plate indicates either the formation of isomers or significant side reactions.

Common Side Reactions and Their Mitigation
Side Reaction/IssuePrimary CauseRecommended Solution
Aldol Self-Condensation Especially prevalent under basic conditions where the enolizable ketone reacts with itself.[3][5]Switch to an acid catalyst (e.g., p-TsOH) to disfavor ketone self-condensation.[7] Alternatively, slowly add the ketone to the reaction mixture.[5]
Regioisomer Formation Use of an unsymmetrical ketone allows for reaction at two different α-methylene sites.[3][10]Catalyst selection is key; certain amine catalysts can provide better regioselectivity.[11][12] Optimizing reaction temperature may also favor the thermodynamically more stable isomer.[7]
Tar/Polymer Formation Excessively high temperatures, highly reactive starting materials, or harsh acidic conditions can lead to polymerization and decomposition.[11]Reduce the reaction temperature. Use a milder catalyst system.[7] In some cases, like the related Skraup synthesis, a moderator like ferrous sulfate can control exothermicity.[11]
Problem 3: Difficult Product Purification

Even with a good crude yield, purification can be challenging, leading to significant product loss.

  • Recrystallization: This is a powerful technique for achieving high purity, especially when dealing with solid quinoline derivatives.[13] For basic quinolines, forming a salt (e.g., with phosphoric acid) can facilitate crystallization and removal of non-basic impurities.[13][14] The purified salt is then neutralized to recover the free base.

  • Distillation: For liquid quinolines, vacuum distillation can be effective for separating the product from non-volatile impurities or zinc dust.[14] Steam distillation is particularly useful for removing the product from tarry residues.[12][13]

  • Column Chromatography: This provides the highest resolution for separating complex mixtures or achieving very high purity, especially for small-scale reactions.[5][13] A silica gel column with a hexane/ethyl acetate gradient is a common choice.[2]

  • Extraction: Acidic extraction can be used to separate basic quinoline products from neutral or acidic impurities in the crude reaction mixture.[13]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Solvent-Free Synthesis

This method offers an environmentally friendly approach with simplified work-up.[8]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the mixture at 80-100 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the solid in ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[8]

Protocol 2: General Procedure for Base-Catalyzed Synthesis in Solution

This protocol is a classic example of the Friedländer synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base like potassium hydroxide (20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC. Reaction times can range from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.[5]

Visualization of the General Friedländer Synthesis Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification reactants Combine: - 2-Aminoaryl Aldehyde/Ketone - Methylene Carbonyl Compound - Catalyst - Solvent (if applicable) heat Heat to Optimal Temperature (e.g., Reflux, 80-100 °C) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Solvent Extraction / Quenching cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product: - Column Chromatography - Recrystallization - Distillation concentrate->purify product Pure Quinoline Product purify->product

Caption: A generalized experimental workflow for the Friedländer quinoline synthesis.

By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can significantly improve the yield and efficiency of their Friedländer quinoline syntheses.

References

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • PubMed. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Springer Nature. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Springer Nature. Retrieved from [Link]

  • Library and Archives Canada. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Library and Archives Canada. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Semantic Scholar. (2021). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of the Doebner-von Miller Reaction

Welcome to the Technical Support Center for the Doebner-von Miller synthesis. As a widely utilized method for constructing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, this reaction is not...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Doebner-von Miller synthesis. As a widely utilized method for constructing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, this reaction is notorious for its harsh classical conditions and propensity for side reactions. This guide provides drug development professionals and synthetic chemists with field-proven optimization strategies, focusing on mechanistic causality, catalyst selection, and protocol validation.

Mechanistic Causality: Understanding the Pathway

To troubleshoot effectively, one must understand the true reaction pathway. While classically depicted as a straightforward Michael addition followed by cyclization, carbon-13 isotope scrambling experiments have proven that the reaction proceeds via a complex fragmentation-recombination mechanism [1],[2]. The initial conjugate addition forms an amino ketone, which irreversibly fragments into an imine and a saturated ketone before recombining. This dynamic is the root cause of many substrate-specific byproducts and dictates how we must optimize the reaction environment[2].

Mechanism A 1. Reactants (Aniline + Enone) B 2. Conjugate Addition (Amino Ketone) A->B C 3. Fragmentation (Imine + Saturated Ketone) B->C C-C Bond Cleavage D 4. Recombination (Conjugated Imine) C->D Isotope Scrambling E 5. Electrophilic Cyclization (Dihydroquinoline) D->E Intramolecular F 6. Aromatization (Quinoline Product) E->F Oxidation

Fragmentation-recombination pathway in the Doebner-von Miller reaction.

Troubleshooting & FAQs

Q1: I am observing significant tar and polymer formation, leading to single-digit yields. How can I prevent this? Causality: Tar formation is the most common failure mode in this reaction. It is driven by the rapid, acid-catalyzed polymerization of the free α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde) before it can condense with the aniline[3],[4]. Solution:

  • Biphasic Solvent Systems: Transition from a monophasic aqueous acid system to a two-phase system (e.g., Toluene/Aq. HCl). This sequesters the enone in the organic phase, drastically lowering its concentration in the highly acidic aqueous phase where polymerization occurs[3].

  • Acetal Precursors: Replace the free enone with an acetal equivalent, such as . This acts as a slow-release annulation partner, preventing the thermal spikes and high monomer concentrations that lead to runaway polymerization[5].

Q2: My reaction stalls at the dihydroquinoline intermediate. Why isn't it fully aromatizing? Causality: The terminal step of the Doebner-von Miller sequence is an oxidation. In classical setups without an external oxidant, the intermediate Schiff base acts as a sacrificial hydrogen acceptor. This disproportionation means your theoretical maximum yield of the desired quinoline is capped, and the reaction profile becomes cluttered with reduced byproducts[4]. Solution: Introduce a dedicated oxidizing agent. Mild oxidants like , iodine ( I2​ ), or even open-air reflux (when using specific metal catalysts) ensure quantitative aromatization of the dihydroquinoline into the target quinoline[6].

Q3: I am getting poor yields and harsh workups using 10 M HCl. Are there milder catalytic alternatives? Causality: Concentrated Brønsted acids often degrade sensitive functional groups on highly functionalized pharmaceutical intermediates. Solution: Shift to solid-supported Lewis acids. Recent methodologies demonstrate that serves as a highly efficient, recyclable heterogeneous catalyst under solvent-free conditions, boosting yields while simplifying isolation,[5].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of optimizing the reaction environment and catalyst selection based on recent process chemistry data,[6],[5].

Catalyst SystemSubstrate ModificationKey AdvantageTypical Yield Range
10 M HCl (Classical) Free EnoneLow reagent cost, rapid reaction.20 - 40% (High tar)
Biphasic (Toluene / Aq. HCl) Free EnoneSequesters enone, minimizes aqueous polymerization.50 - 70%
p -TsOH (Organic Phase) Acrolein Diethyl AcetalEliminates free acrolein toxicity; controlled release.60 - 85%
Ag(I)-Montmorillonite K10 Free Enone (Solvent-Free)Green chemistry, mild, catalyst recyclable up to 5x.42 - 89%
Self-Validating Experimental Protocol: Acetal-Mediated Biphasic Synthesis

This protocol utilizes an acetal precursor to eliminate polymerization and incorporates a self-validating analytical checkpoint to ensure sequence fidelity.

Workflow W1 Phase 1: Preparation Aniline in Toluene W2 Phase 2: Catalysis Add Acid & Oxidant W1->W2 W3 Phase 3: Annulation Slow Acetal Addition W2->W3 W4 Phase 4: Cyclization Reflux (80-100°C) W3->W4 W5 Phase 5: Isolation Work-up & Purify W4->W5

Optimized experimental workflow for Doebner-von Miller quinoline synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the substituted aniline in anhydrous toluene to achieve a 0.2 M concentration.

  • Catalyst & Oxidant Addition: Add 0.1 equivalents of p -toluenesulfonic acid ( p -TsOH) as the acid catalyst and 1.2 equivalents of nitrobenzene (or catalytic iodine) to serve as the aromatization oxidant[6].

  • Controlled Annulation: Cool the mixture to 0°C. Using a syringe pump, add 1.5 equivalents of acrolein diethyl acetal dropwise over 30 minutes. Causality: Slow addition prevents thermal spiking and limits the instantaneous concentration of the reactive electrophile, avoiding tar formation[4].

  • Validation Checkpoint: Stir the mixture at room temperature for 1 hour. Self-Validation: Pull an aliquot for LC-MS or TLC analysis. You must observe the complete disappearance of the starting aniline and the formation of the intermediate conjugated imine mass before proceeding to heating. If unreacted aniline remains, verify the anhydrous nature of your solvent and catalyst.

  • Thermal Cyclization: Heat the reaction mixture to 90°C (reflux) for 4–6 hours to drive the intramolecular electrophilic cyclization and subsequent oxidation[5].

  • Work-up & Isolation: Cool to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure quinoline derivative.

References
  • Denmark, S. E., & Venkatraman, S. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis." Journal of Organic Chemistry, 71(4), 1668-1676. URL: [Link]

  • Ramann, G. A., & Cowen, B. J. (2015). "Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal." Tetrahedron Letters, 56(46), 6436-6439. URL:[Link]

  • Mkhize, T. (2014). "Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." University of KwaZulu-Natal ResearchSpace. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl Quinoline-2-Carboxylate Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the synthesis of methyl qui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the synthesis of methyl quinoline-2-carboxylate.

The standard esterification of quinaldic acid (quinoline-2-carboxylic acid) using thionyl chloride (SOCl₂) and methanol is highly efficient but prone to specific side reactions if parameters are not strictly controlled. This guide maps the causality behind common impurities and provides self-validating protocols to ensure synthetic integrity.

Reaction & Impurity Pathway Overview

G SM Quinaldic Acid (Starting Material) Target Methyl Quinoline-2-carboxylate (Target Product) SM->Target Optimal Conditions Imp2 4-Chloro Derivative (Ring Chlorination) SM->Imp2 Excess SOCl2/DMF Imp3 Tarry Degradants (Thermal Breakdown) SM->Imp3 Overheating (>80°C) Reagents SOCl2, MeOH (Esterification) Reagents->Target Imp1 Unreacted Acid (Hydrolysis) Target->Imp1 Moisture Exposure

Fig 1: Reaction pathways and common impurities in methyl quinoline-2-carboxylate synthesis.

Troubleshooting FAQs

Q1: Why does my HPLC analysis show a major peak corresponding to the starting material (quinaldic acid) even after prolonged reaction times? Causality: The presence of quinaldic acid in the final product is rarely due to an incomplete primary reaction; rather, it is usually a secondary hydrolysis product[1]. The intermediate quinoline-2-carbonyl chloride is highly electrophilic and moisture-sensitive. If the methanol used for the quench is not strictly anhydrous, or if the intermediate is exposed to atmospheric humidity during solvent evaporation, it rapidly hydrolyzes back to the starting carboxylic acid. Self-Validating Check: To isolate the root cause, withdraw a 50 µL reaction aliquot before the bulk methanol quench. Inject this aliquot directly into 1 mL of sealed, strictly anhydrous HPLC-grade methanol. If LC-MS analysis of this vial shows exclusively the methyl ester with no quinaldic acid, your reaction is reaching completion, and the issue lies entirely in moisture contamination during your bulk workup.

Q2: I am detecting a significant impurity with a mass shift of +34 Da relative to the target product in LC-MS (ESI+). What is this, and how do I prevent it? Causality: A +34 Da mass shift (replacing H with Cl) indicates ring chlorination, specifically the formation of methyl 4-chloroquinoline-2-carboxylate. This occurs when dimethylformamide (DMF) is used as a catalyst alongside SOCl₂. The combination forms a Vilsmeier-Haack type intermediate. Because the quinoline ring is electron-deficient, this highly reactive species promotes nucleophilic attack by chloride ions at the 4-position[2]. Self-Validating Check: Run two parallel 100 mg pilot reactions: one with 0.1 eq DMF and one completely DMF-free. Analyze both via LC-MS. The disappearance of the +34 Da impurity peak in the DMF-free reaction confirms that Vilsmeier-Haack-driven chlorination is the culprit. To prevent this, omit DMF and rely on a slight excess of SOCl₂ with extended heating in toluene.

Q3: My crude product is a dark oil or tar instead of the expected crystalline solid. What causes this degradation? Causality: Dark coloration or tar formation is the hallmark of thermal degradation and oxidative polymerization. Overheating the reaction mixture (e.g., refluxing toluene/SOCl₂ above 100°C for extended periods) causes the quinoline core to decompose[1]. Self-Validating Check: Monitor the internal temperature of the reaction vessel using a thermocouple, rather than relying on the oil bath temperature. If tar formation persists even when the internal temperature is strictly maintained below 70°C, test your starting materials for trace transition metal contaminants (via ICP-MS), which can catalyze unwanted oxidative polymerization at lower temperatures.

Quantitative Impurity Profiling Data

Use the following reference data to identify peaks during your chromatographic analysis.

Impurity ProfileChemical FormulaExact MassObserved m/z [M+H]⁺Relative Retention Time (RRT)Primary Causality
Quinaldic Acid (Starting Material / Impurity A)C₁₀H₇NO₂173.05174.050.65Moisture / Hydrolysis[1]
Methyl Quinoline-2-carboxylate (Target)C₁₁H₉NO₂187.06188.071.00N/A
Methyl 4-chloroquinoline-2-carboxylate (Impurity B)C₁₁H₈ClNO₂221.02222.031.35Excess SOCl₂ + DMF[2]
Quinoline-2-carboxylic acid N-oxide (Impurity C)C₁₀H₇NO₃189.04190.050.55Oxidation

Experimental Methodologies

Protocol 1: Optimized Synthesis of Methyl Quinoline-2-carboxylate

Objective: Synthesize the target ester while establishing a self-validating system to suppress 4-chlorination and thermal degradation.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with quinaldic acid (1.0 eq) and anhydrous toluene (0.2 M).

  • Activation: Cool the suspension to 0°C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Critical Control: Do not add DMF. Omitting DMF prevents the formation of the Vilsmeier-Haack intermediate, thereby eliminating Impurity B[2].

  • Heating: Attach a reflux condenser and warm the mixture to 70°C for 4 hours. Critical Control: Maintain internal temperature ≤80°C to prevent thermal degradation into tarry by-products[1].

  • Validation Aliquot: Withdraw 50 µL of the mixture and quench in 1 mL anhydrous MeOH for immediate TLC/LC-MS analysis to confirm the disappearance of the starting material.

  • Esterification: Once validated, cool the bulk reaction to 0°C. Vigorously stir while adding strictly anhydrous methanol (5.0 eq) dropwise to prevent exothermic spikes.

  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (pH 7.5) and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crystalline product.

Protocol 2: LC-MS Analytical Method for Impurity Profiling

Objective: High-resolution chromatographic separation of the target ester from polar (hydrolysis) and non-polar (chlorinated) impurities.

  • Column: ZORBAX SB-C18 (250 x 4.6 mm, 5 μm)[3].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute polar Impurity A)

    • 2–15 min: Linear ramp to 90% B (Elutes Target Product followed by Impurity B)

    • 15–20 min: Hold at 90% B (Column wash)

  • Flow Rate & Injection: 1.0 mL/min; inject 5 µL of the sample (prepared at 1 mg/mL in methanol).

  • Detection: Monitor UV absorbance at 254 nm and utilize Positive Electrospray Ionization (ESI+) MS to confirm m/z values against the Quantitative Impurity Profiling Data table.

References

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid National Institutes of Health (NIH) / PMC.[Link]

  • Supplementary Methods: HPLC-MS analysis of culture extracts Royal Society of Chemistry (RSC).[Link]

Sources

Optimization

challenges in the hydrolysis of methyl quinoline-2-carboxylate

Welcome to the Technical Support Center for the hydrolysis of methyl quinoline-2-carboxylate. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrolysis of methyl quinoline-2-carboxylate. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality and physicochemical principles that dictate the success or failure of this specific transformation.

The conversion of methyl quinoline-2-carboxylate to quinoline-2-carboxylic acid (quinaldic acid) via saponification presents unique challenges. The product is highly amphoteric, acts as a potent bidentate metal chelator, and is structurally primed for thermal decarboxylation. This guide provides a self-validating framework to ensure high-yield, high-purity isolation.

Mechanistic Workflow & Pitfalls

The following diagram illustrates the logical flow of the base-promoted addition-elimination mechanism, highlighting the critical divergence points where incorrect pH or thermal stress can lead to catastrophic yield loss.

Hydrolysis A Methyl Quinoline-2-carboxylate (Lipophilic Ester) B Base Hydrolysis (NaOH / THF-MeOH) Addition-Elimination Mechanism A->B C Sodium Quinoline-2-carboxylate (Water-Soluble Intermediate) B->C D Controlled Acidification (HCl) Target pH: 3.0 - 3.5 C->D E Quinaldic Acid (Zwitterion) Precipitates from Solution D->E Optimal pH F Error: pH < 2.0 Forms Soluble Cationic Salt D->F Over-acidification G Error: Excess Heat Decarboxylation to Quinoline D->G Thermal Stress

Workflow and mechanistic pitfalls in the hydrolysis of methyl quinoline-2-carboxylate.

Quantitative Physicochemical Data

To successfully isolate the product, you must understand its physical parameters. The table below summarizes the critical data required to calculate stoichiometry and control the workup environment.

PropertyValueRelevance to Hydrolysis Workflow
Molecular Weight (Ester) 187.19 g/mol Required for stoichiometric base equivalent calculations.
Molecular Weight (Acid) 173.17 g/mol Required for theoretical yield and mass balance tracking.
pKa (Carboxylic Acid) ~1.20 ± 0.30Dictates the absolute lower limit for acidification[1].
pKa (Quinoline Nitrogen) ~4.80 - 4.96Dictates the threshold where the basic nitrogen becomes protonated.
Isoelectric Point (pI) ~3.0 - 3.5The exact pH target required to force zwitterion precipitation[1].
Aqueous Solubility (Acid) ~14 g/L (at 25 °C)Highlights the necessity of minimizing aqueous volumes during workup[2].

Step-by-Step Methodology: Optimized Saponification & Isolation

This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm that the chemical environment is behaving as intended.

Step 1: Solvent Matrix Preparation

  • Action: Dissolve 1.0 eq of methyl quinoline-2-carboxylate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 10 mL total solvent per gram of ester).

  • Causality: The starting ester is highly lipophilic. THF ensures complete solvation of the organic substrate, while MeOH acts as a miscible bridge to the aqueous base. This prevents the reaction from stalling in a biphasic suspension, ensuring the hydroxide nucleophile has unimpeded access to the carbonyl carbon[3].

Step 2: Base Addition (Nucleophilic Acyl Substitution)

  • Action: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.5 eq of 1M aqueous NaOH (or LiOH) dropwise. Once added, remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours.

  • Causality: The base-promoted hydrolysis of an ester proceeds via a tetrahedral alkoxide intermediate[3]. The initial cooling prevents localized exothermic hotspots that could trigger premature degradation. Using a 1.5 eq excess drives the irreversible formation of the carboxylate salt to completion.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot completely disappears, leaving only baseline material (the sodium carboxylate salt).

Step 3: Volatile Solvent Removal

  • Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 35 °C.

  • Causality: Removing THF and MeOH is mandatory because organic solvents artificially increase the solubility of the final neutral acid, hindering precipitation. The strict temperature limit prevents thermal decarboxylation of the product.

Step 4: Organic Wash

  • Action: Dilute the remaining aqueous residue with a minimal amount of distilled water and wash twice with Ethyl Acetate (EtOAc). Discard the organic layers.

  • Causality: This step purges any unreacted ester or non-polar impurities. The target molecule remains safely in the aqueous layer as the water-soluble sodium quinoline-2-carboxylate.

Step 5: Isoelectric Precipitation (The Critical Step)

  • Action: Cool the aqueous layer to 0–5 °C. Insert a calibrated pH meter. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 3.0 to 3.5 .

  • Causality: Quinoline-2-carboxylic acid is amphoteric. At pH 3.0–3.5, it exists predominantly as a neutral zwitterion, crashing out of the aqueous solution as a light brown/off-white crystalline powder[2].

  • Validation: A thick precipitate will form precisely as the pH crosses into the 3.5 threshold.

Step 6: Isolation

  • Action: Filter the precipitate under vacuum, wash the filter cake with a minimal volume of ice-cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: Why does my product yield drop significantly when I acidify the reaction mixture to pH 1.0? A1: You are experiencing an amphoteric solubility failure. Quinaldic acid contains both an acidic carboxyl group and a basic quinoline nitrogen. If you lower the pH below 2.0, the quinoline nitrogen becomes fully protonated, converting the molecule into a highly water-soluble cationic quinolinium salt. To maximize precipitation, you must target the isoelectric point (pH ~3.0 - 3.5) where the molecule forms a neutral, insoluble zwitterion[1].

Q2: I am observing the formation of quinoline instead of the desired carboxylic acid. What is causing this degradation? A2: You are inducing decarboxylation. Quinoline-2-carboxylic acid is highly susceptible to losing CO2, especially under acidic conditions or elevated temperatures. The electron-withdrawing nature of the quinoline nitrogen acts as an electron sink, stabilizing the transient arenium/carbanion intermediate formed during the loss of the carboxyl group[4]. To prevent this, ensure your rotary evaporator bath never exceeds 35 °C and perform the acidification step strictly in an ice bath.

Q3: The hydrolysis is stalling at 50% conversion even after 24 hours. How can I drive the reaction to completion? A3: Stalled hydrolysis in this system is almost always a mass-transfer issue caused by poor solubility. If your solvent ratio is too heavily skewed toward water, the lipophilic ester will precipitate out, shielding the carbonyl carbon from the hydroxide nucleophile. Increase the proportion of your organic co-solvent (THF) to ensure a homogeneous solution. Alternatively, switch from NaOH to LiOH; the lithium cation strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack[3].

Q4: Can I use Lewis acid catalysts or transition metal ions to accelerate this ester hydrolysis? A4: No. While metal-ion-promoted hydrolysis (e.g., using Cu(II), Zn(II), or Co(II)) can dramatically accelerate the cleavage of quinoline-2-carboxylates, it is highly discouraged for preparative synthesis. Quinoline-2-carboxylic acid is a potent bidentate chelator. If transition metals are introduced, the resulting product will immediately form a highly stable, insoluble metal-ligand complex, making the isolation of the free carboxylic acid exceptionally difficult[5]. Stick to standard alkali metal bases.

References

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. ACS Catalysis. Available at:[Link]

  • Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions (R Discovery). Available at:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Substituted Quinoline Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting advice and frequently asked questions (FAQs) to address the common re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting advice and frequently asked questions (FAQs) to address the common regioselectivity challenges encountered during the synthesis of substituted quinolines. Our focus is to move beyond mere protocols and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions in your experimental design.

The Friedländer Annulation: Controlling Condensation with Unsymmetrical Ketones

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene carbonyl group, is a powerful tool for creating polysubstituted quinolines.[1][2][3][4] However, its utility is often challenged by a lack of regioselectivity when unsymmetrical ketones are employed, leading to difficult-to-separate isomeric mixtures.[1][5]

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis with 2-butanone is yielding a mixture of 2,3-dimethylquinoline and 4-methyl-2-ethylquinoline. How can I favor the formation of one isomer?

A1: This is a classic regioselectivity problem arising from the two non-equivalent enolizable α-carbons of 2-butanone.[6] The outcome is highly dependent on the reaction conditions, particularly the type of catalyst used, which dictates which enolate intermediate is favored.

  • Mechanistic Insight : Under acidic conditions , the reaction tends to proceed through the more substituted (thermodynamic) enol, leading to the more stable alkene intermediate. In contrast, base-catalyzed reactions , especially with bulky bases, can favor the formation of the less sterically hindered (kinetic) enolate.[5] Amine catalysts, such as pyrrolidine derivatives, have been shown to effectively favor the formation of the 2-substituted quinoline.[5][7]

  • Troubleshooting Strategies :

    • Catalyst Selection : Switch from a generic acid or base catalyst to a specialized amine catalyst. Bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have demonstrated high regioselectivity for reaction at the methyl group of a methyl ketone.[8]

    • Reaction Conditions : Higher temperatures may favor the thermodynamically more stable regioisomer.[5] Additionally, the slow addition of the ketone to the reaction mixture can significantly improve regioselectivity.[5][8]

    • Substrate Modification : While more synthetically demanding, introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons can provide excellent control.[6][7]

Troubleshooting Workflow: Friedländer Synthesis

This workflow provides a decision-making process for optimizing regioselectivity.

start Start: Poor Regioselectivity with Unsymmetrical Ketone catalyst_check What type of catalyst is being used? start->catalyst_check acid_base Generic Acid/Base (e.g., TsOH, KOH) catalyst_check->acid_base Generic amine_cat Amine Catalyst (e.g., Pyrrolidine, TABO) catalyst_check->amine_cat Amine switch_catalyst Action: Switch to an amine catalyst (e.g., Pyrrolidine, TABO) to favor kinetic enolate formation. acid_base->switch_catalyst optimize_conditions Action: Optimize reaction conditions. - Slow addition of ketone. - Vary temperature. amine_cat->optimize_conditions switch_catalyst->optimize_conditions directing_group Consider Advanced Strategy: Introduce a temporary directing group on the ketone. optimize_conditions->directing_group Still mixed end End: Improved Regioselectivity optimize_conditions->end Successful directing_group->end

Caption: Troubleshooting workflow for Friedländer synthesis.

Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis

This protocol is designed to favor the reaction at the methyl group of an unsymmetrical methyl ketone.[6][8]

  • Reaction Setup : In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve the 2-aminoaromatic aldehyde (1.0 equiv) and a pyrrolidine-based catalyst like TABO (0.1 equiv) in anhydrous toluene.

  • Reagent Addition : Heat the solution to 80-110 °C. Slowly add the unsymmetrical methyl ketone (1.5 equiv) dropwise via the dropping funnel over 1-2 hours. The slow addition is crucial for maintaining low concentrations of the ketone, which favors kinetic control.[8]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

The Combes Synthesis: Navigating Substituent Effects

The Combes synthesis provides 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] While straightforward, regioselectivity becomes a major hurdle when using a meta-substituted aniline, as cyclization can occur at either the C2 or C6 position relative to the amino group.

Frequently Asked Questions (FAQs)

Q2: I am reacting 3-methoxyaniline with acetylacetone and getting a mixture of 5-methoxy- and 7-methoxy-2,4-dimethylquinoline. How can I control this?

A2: This issue is governed by the electronic and steric effects of the substituent on the aniline ring during the rate-determining electrophilic aromatic substitution step.[10]

  • Mechanistic Insight : The reaction proceeds via an enamine intermediate.[9][10] Under strong acid, this intermediate protonates and the subsequent intramolecular cyclization is an electrophilic aromatic substitution. An electron-donating group (like methoxy) is ortho-, para- directing. Cyclization ortho to the methoxy group (at C2 of the aniline) is sterically unhindered and electronically favored, leading to the 7-methoxyquinoline. Cyclization para to the methoxy group (at C6 of the aniline) is also electronically activated, leading to the 5-methoxyquinoline. The final product ratio is a delicate balance of these electronic and steric influences.

  • Troubleshooting Strategies :

    • Steric Control on the Diketone : Increasing the steric bulk of the R groups on the β-diketone can influence the cyclization pathway.[10][11] A bulkier substituent can disfavor cyclization at the more sterically crowded ortho position of the aniline.

    • Catalyst System : While strong acids like sulfuric acid are traditional, alternative catalyst systems can alter the product ratio. A mixture of polyphosphoric acid (PPA) and an alcohol has been reported to provide better selectivity in some cases.[10][11]

Data Summary: Substituent Effects in Combes Synthesis
Aniline Substituent (at C3)β-Diketone Substituent (R)Major Isomer ObservedDominant Factor
Methoxy (Electron-donating)Methyl7-substitutedElectronic (Ortho-directing)
Chloro (Electron-withdrawing)Methyl5-substitutedElectronic (Deactivation at Ortho)
Methoxy (Electron-donating)tert-Butyl (Bulky)5-substitutedSteric Hindrance

Note: This table represents generalized outcomes. Actual ratios are highly substrate-dependent.[10]

Skraup & Doebner-von Miller Syntheses: Directing Group Influence

These related syntheses generate quinolines from anilines, with the Skraup using glycerol and the Doebner-von Miller using α,β-unsaturated carbonyl compounds.[12][13] The regioselectivity is determined by the initial conjugate addition of the aniline to the α,β-unsaturated system formed in situ, followed by cyclization.

Frequently Asked Questions (FAQs)

Q3: My Skraup reaction with 3-methylaniline is giving a mixture of 5-methyl- and 7-methylquinoline. What dictates this ratio?

A3: The regiochemical outcome is controlled by the directing effect of the substituent on the aniline ring during the intramolecular electrophilic cyclization step.

  • Mechanistic Insight : The reaction involves the 1,4-conjugate addition of the aniline to acrolein (formed from glycerol), followed by an acid-catalyzed cyclization and oxidation.[12][14] The cyclization is an electrophilic attack on the aniline ring.

    • Electron-donating groups (like methyl) at the meta position will activate both ortho positions (C2 and C6) and the para position (C4). Cyclization at the less sterically hindered C6 position is generally favored, leading to the 7-methylquinoline .

    • Electron-withdrawing groups at the meta position will deactivate the ortho positions more strongly than the para position. This directs the cyclization to C4, leading to the 5-substituted quinoline .

Logical Diagram: Predicting Regioselectivity in Skraup/Doebner-von Miller Synthesis

start Start: Meta-Substituted Aniline substituent_type Is the substituent electron-donating (EDG) or electron-withdrawing (EWG)? start->substituent_type edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent_type->edg EDG ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) substituent_type->ewg EWG product_edg Major Product: 7-Substituted Quinoline (Cyclization at C6, ortho to NH2) edg->product_edg product_ewg Major Product: 5-Substituted Quinoline (Cyclization at C4, para to NH2) ewg->product_ewg

Caption: Predicting regioselectivity in Skraup synthesis.

Conrad-Limpach-Knorr Synthesis: Kinetic vs. Thermodynamic Control

The reaction of anilines with β-ketoesters can yield two different quinolone isomers: 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[15][16][17] This divergence is a textbook example of kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q4: My reaction of aniline with ethyl acetoacetate is giving the 2-hydroxyquinoline isomer, but I need the 4-hydroxyquinoline. How do I switch the selectivity?

A4: You are observing the thermodynamically controlled product. To obtain the 4-hydroxyquinoline, you must use conditions that favor the kinetically controlled pathway.[16][17]

  • Mechanistic Insight :

    • Kinetic Pathway (Low Temperature) : At lower temperatures (e.g., room temperature with mild acid catalysis), the more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This intermediate, a β-aminoacrylate, cyclizes at high temperatures (~250 °C) to give the 4-hydroxyquinoline .[15][16]

    • Thermodynamic Pathway (High Temperature) : At higher initial reaction temperatures (e.g., ~140 °C), the initial attack occurs at the ester carbonyl, forming a more stable β-ketoanilide intermediate. This is a reversible reaction, but at higher temperatures, this pathway is favored. Subsequent cyclization yields the 2-hydroxyquinoline .[15][16]

  • Troubleshooting Strategy : The key is temperature control during the initial condensation step.

    • For the 4-hydroxyquinoline (Kinetic Product) : Perform the initial condensation of the aniline and β-ketoester at or near room temperature to form the enamine intermediate. Isolate or carry forward this intermediate to a separate high-temperature (250 °C) cyclization step, often in an inert, high-boiling solvent like mineral oil.[16]

    • For the 2-hydroxyquinoline (Thermodynamic Product) : Conduct the entire reaction sequence at a sustained high temperature (e.g., 140 °C) to favor the formation of the anilide intermediate.[16]

References

  • Combes quinoline synthesis. (n.d.). In Google Arts & Culture.
  • Minimizing side products in the Friedländer quinoline synthesis. (2025). BenchChem.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate.
  • Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. (2025). BenchChem.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry, 68, 467-477.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Preventing side product formation in the synthesis of quinoline derivatives. (2025). BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. (2006). The Journal of Organic Chemistry.
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. (n.d.). BenchChem.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.).
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). (2025). BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Quinoline-2-Carboxylate Synthesis

Welcome to the Technical Support Center. The quinoline-2-carboxylate scaffold is a privileged motif in drug development and a highly versatile ligand in transition-metal catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The quinoline-2-carboxylate scaffold is a privileged motif in drug development and a highly versatile ligand in transition-metal catalysis. This guide provides field-proven troubleshooting strategies and step-by-step methodologies, focusing on the critical roles of base and solvent selection in two premier modern synthetic routes: the metal-free one-pot cascade and the copper-catalyzed tandem annulation.

Section 1: Metal-Free One-Pot Cascade Synthesis

(β-Nitroacrylates + 2-Aminobenzaldehydes)

Expertise & Mechanistic Causality

This highly efficient protocol relies on a four-step cascade: an aza-Michael addition, an intramolecular Henry reaction, dehydration, and finally, nitrous acid elimination to achieve aromatization. The causality of success here hinges entirely on the temporal separation of conditions.

The initial domino process (forming the benzopiperidine intermediate) requires strictly solvent-free and promoter-free conditions . Introducing a base or solvent too early dilutes the localized concentration of reactants and triggers unproductive side reactions. Conversely, the final aromatization step strictly requires a strong, non-nucleophilic solid base in a polar aprotic solvent to drive the elimination of HNO₂ without degrading the delicate ester functionality .

Self-Validating Protocol: Step-by-Step Metal-Free Cascade
  • Domino Reaction: Combine 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.1 mmol) in a reaction vessel. Stir under strictly solvent-free conditions at 70 °C for 18 hours.

  • Cooling: Lower the reaction temperature to 50 °C.

  • Aromatization: Add 10 mL of anhydrous acetonitrile (CH₃CN) and 1.25 mmol (approx. 570 mg) of polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP).

  • Completion: Stir the resulting heterogeneous mixture at 50 °C for an additional 24 hours.

  • Workup: Filter the mixture to remove the PS-BEMP solid base, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

Data Presentation: Base & Solvent Optimization for Aromatization
Base (1.25 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
NoneNone700Reaction stalls completely at the benzopiperidine intermediate.
K₂CO₃DMF8035Harsh basic conditions and high heat lead to ester degradation.
Et₃NCH₂Cl₂5042Weak organic base is insufficient for efficient HNO₂ elimination.
PS-BEMPTHF5068Moderate yield; solvent polarity is sub-optimal for transition state stabilization.
PS-BEMP CH₃CN 50 89 Optimal basicity and polarity; non-nucleophilic nature prevents side reactions.
Reaction Pathway Visualization

G A 2-Aminobenzaldehyde + β-Nitroacrylate B Aza-Michael Adduct A->B Solvent-free 70°C C Benzopiperidine Intermediate B->C Intramolecular Henry D Quinoline-2- carboxylate C->D PS-BEMP, CH3CN -H2O, -HNO2

Four-step metal-free cascade pathway for quinoline-2-carboxylate synthesis.

FAQs & Troubleshooting

Q: Why must the first step be solvent-free? A: Solvents dilute the localized concentration of the reactants, significantly reducing the rate of the initial aza-Michael addition. Furthermore, the absence of solvent prevents competitive hydrogen bonding that would otherwise stabilize the starting materials over the transition state.

Q: Why use PS-BEMP instead of standard inorganic bases like NaOH or KOH? A: PS-BEMP is a phosphazene base. It is highly basic but exceptionally non-nucleophilic due to severe steric hindrance. This allows it to efficiently abstract the proton required for nitrous acid elimination without attacking the carboxylate ester, which is a common failure point (saponification) when using traditional hydroxide bases.

Section 2: Copper-Catalyzed Tandem Annulation

(Anilines + Ethyl Glyoxylate + Terminal Alkynes)

Expertise & Mechanistic Causality

For highly functionalized quinoline-2-carboxylates, the three-component coupling of anilines, ethyl glyoxylate, and terminal alkynes is a powerful alternative. This reaction relies on the dual nature of Cu(OTf)₂ acting as both a Lewis acid and a π-alkyne activator.

The causality of solvent choice is paramount here: strongly coordinating solvents (like THF or DMF) will bind to the copper center, displacing the alkyne and shutting down the Grignard-type addition. A non-coordinating halogenated solvent is strictly required to maintain the catalyst's electrophilicity for the final Friedel-Crafts cyclization .

Self-Validating Protocol: Step-by-Step Cu-Catalyzed Synthesis
  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, add Cu(OTf)₂ (20 mol%).

  • Reagent Addition: Add aniline (1.0 mmol), ethyl glyoxylate (1.2 mmol), and the terminal alkyne (1.5 mmol).

  • Solvent Addition: Inject 3.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Stir the mixture at room temperature (for aromatic alkynes) or 60 °C (for aliphatic alkynes) for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and purify via silica gel column chromatography.

Data Presentation: Catalyst & Solvent Optimization
Catalyst (20 mol%)SolventTempYield (%)Mechanistic Observation
CuClCH₂Cl₂RT45Lower Lewis acidity reduces the efficiency of Friedel-Crafts cyclization.
Cu(OTf)₂THFRT30Coordinating solvent competitively binds Cu, inhibiting alkyne activation.
Cu(OTf)₂TolueneRT55Poor solubility of the propargylic amine intermediate stalls the reaction.
Cu(OTf)₂ CH₂Cl₂ RT 92 Optimal non-coordinating environment maximizes Cu(OTf)₂ Lewis acidity.
Catalytic Workflow Visualization

G A Aniline + Ethyl Glyoxylate B Imine Intermediate A->B Condensation -H2O C Propargylic Amine (Alkyne Addition) B->C Cu(OTf)2, CH2Cl2 Terminal Alkyne D Quinoline-2- carboxylate C->D Intramolecular Friedel-Crafts

Copper-catalyzed tandem annulation mechanism for quinoline-2-carboxylates.

FAQs & Troubleshooting

Q: My reaction with an aliphatic alkyne is yielding <20% product at room temperature. How do I troubleshoot this? A: Aliphatic alkynes are less nucleophilic and provide less stabilization to the transition state during the Friedel-Crafts cyclization compared to aromatic alkynes. You must increase the reaction temperature to 60 °C to overcome this activation energy barrier.

Q: Can I substitute CH₂Cl₂ with a greener solvent? A: While desirable from an environmental standpoint, substituting CH₂Cl₂ is mechanistically challenging in this specific protocol. The solvent must be strictly non-coordinating to prevent catalyst poisoning, yet polar enough to dissolve the propargylic amine intermediate. If substitution is necessary, fluorinated solvents like trifluorotoluene may be evaluated, though yields typically drop by 15-30%.

References

  • Title: A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions Source: Molecules 2016, 21(6), 776. URL: [Link]

  • Title: A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature Source: Journal of Organic Chemistry 2009, 74(15), 5476-5480. URL: [Link]

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamide Derivatives: A Comparative Guide to Target-Specific Optimization

The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry. Its rigid planar core, combined with the hydrogen-bonding capacity of the carboxamide moiety, allows it to interact with a div...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry. Its rigid planar core, combined with the hydrogen-bonding capacity of the carboxamide moiety, allows it to interact with a diverse array of biological targets. By systematically altering the substituents on the quinoline ring and the amide nitrogen, researchers can precisely tune the molecule's pharmacological profile.

This guide provides an objective, data-driven comparison of how specific structure-activity relationship (SAR) modifications to the quinoline-2-carboxamide core yield potent inhibitors for three distinct therapeutic targets: Histone Deacetylases (HDACs) for oncology, Human Dihydroorotate Dehydrogenase (hDHODH) for immunomodulation/cancer, and Mycobacterium tuberculosis (Mtb) for infectious diseases.

Divergent SAR Strategies for the Quinoline Core

The versatility of the quinoline-2-carboxamide scaffold lies in its multiple functionalization sites. The logical relationship between substitution positioning and target specificity is driven by the distinct architectural requirements of each enzyme's active site.

SAR_Map Core Quinoline-2-Carboxamide Core C8 C8-Substitution (HDAC) Core->C8 Enhances Zinc Binding C6 C6-Substitution (hDHODH) Core->C6 Fits Hydrophobic Pocket AmideN Amide N-Substitution (Anti-TB) Core->AmideN Increases Lipophilicity

Caption: Divergent SAR optimization strategies for the quinoline-2-carboxamide scaffold.

Optimizing for Epigenetic Modulation: HDAC Inhibition

Histone deacetylases (HDACs) are critical epigenetic regulators and validated anti-cancer targets. The active site of Class I and II HDACs features a narrow, hydrophobic tunnel leading to a catalytic zinc ion.

SAR Insights & Comparative Performance

Recent studies have demonstrated that modifying the C8-position of the quinoline-2-carboxamide core is crucial for HDAC inhibition [1]. The C8-substituent acts as a surface recognition cap, while the rest of the molecule navigates the hydrophobic channel to chelate the zinc ion.

In a 2023 study, researchers synthesized a library of 8-substituted derivatives. The lead molecule, Compound 21g , demonstrated exceptional potency, outperforming the FDA-approved standard, Vorinostat (SAHA) [1].

Table 1: Comparative HDAC Inhibitory Activity

CompoundStructural ModificationTargetIC₅₀ (µM)Cellular Toxicity (HUVEC)
Compound 21g 8-substituted quinoline-2-carboxamideHDAC0.050 > 50 µM (Low Toxicity)
Vorinostat (SAHA) Linear hydroxamate (Standard)HDAC0.137Moderate Toxicity

Data indicates that Compound 21g exhibits a nearly 3-fold greater inhibitory activity compared to Vorinostat, while maintaining excellent safety profiles in normal endothelial cells [1].

Experimental Protocol: In Vitro Fluorometric HDAC Assay

To validate the IC₅₀ values of novel HDAC inhibitors, a self-validating fluorometric assay is employed. We utilize a fluorogenic substrate because it provides superior sensitivity and real-time kinetic tracking compared to colorimetric alternatives.

  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute recombinant HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Plating: Serially dilute the test compounds (e.g., Compound 21g) and the positive control (Vorinostat) in DMSO. Transfer 1 µL to a 96-well black microplate. Include a vehicle control (DMSO only) and a no-enzyme control (background fluorescence).

  • Enzyme Incubation: Add 40 µL of the HDAC enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells. The deacetylation of the substrate by active HDAC sensitizes it to the developer.

  • Development & Detection: After 30 minutes, add 50 µL of the developer solution (containing a protease that cleaves the deacetylated AMC fluorophore). Read fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis: Calculate percent inhibition relative to the vehicle control. Determine IC₅₀ using a 4-parameter logistic non-linear regression model.

Targeting Pyrimidine Biosynthesis: hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. Inhibiting hDHODH starves rapidly proliferating cancer cells and activated T-cells of necessary RNA/DNA precursors.

hDHODH_Pathway A Quinoline-2-Carboxamide B hDHODH Enzyme A->B Binds Pocket C Block Pyrimidine Synthesis B->C Inhibits DHO D Depletion of UMP/RNA C->D E Cell Cycle Arrest D->E

Caption: hDHODH inhibition pathway leading to pyrimidine starvation and cell cycle arrest.

SAR Insights & Comparative Performance

The hDHODH enzyme features a highly hydrophobic ubiquinone-binding pocket. SAR studies by Vyas et al. (2014) revealed that introducing bulky, electron-withdrawing groups at the C6-position of the quinoline ring (such as -OCH₃, -OCF₃, and -CF₃) significantly enhances binding affinity by perfectly occupying this lipophilic sub-pocket [2].

Table 2: Comparative hDHODH Inhibitory Profile

Compound ClassKey SubstitutionTargetEfficacy Profile
C6-Substituted Quinoline-2-Carboxamides -CF₃, -OCF₃ at C6 positionhDHODHHigh potency; strong anti-proliferative effects on HEP-3B and A-375 cancer cell lines.
Leflunomide / Teriflunomide Isoxazole / MalononitrilehDHODHStandard clinical baseline (IC₅₀ ~388 - 600 nM).

The inclusion of C6-trifluoromethyl groups in the quinoline core pushes the inhibitory profile into competitive ranges with established clinical agents, providing a novel scaffold for overcoming resistance [2].

Experimental Protocol: DCIP-Coupled hDHODH Assay

Because hDHODH oxidation of dihydroorotate (DHO) to orotate is coupled to the reduction of ubiquinone (CoQ), we utilize 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. The reduction of DCIP causes a quantifiable color loss, directly correlating with enzyme activity.

  • Assay Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Compound Addition: Add serial dilutions of the quinoline-2-carboxamide derivatives to a 96-well clear-bottom plate. Include Brequinar as a positive control and a DMSO vehicle control.

  • Initiation: Add recombinant hDHODH enzyme to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader.

  • Validation Check: Ensure the no-enzyme control shows zero baseline drift (validating that DCIP is not auto-reducing). Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve to determine IC₅₀.

Antimycobacterial Activity: Overcoming the Lipid Shield

Developing drugs against Mycobacterium tuberculosis requires overcoming its exceptionally thick, lipid-rich mycolic acid cell wall.

SAR Insights & Comparative Performance

For anti-tubercular applications, SAR optimization shifts away from the quinoline ring itself and focuses on the amide nitrogen . Gonec et al. (2012) demonstrated that substituting the amide nitrogen with highly lipophilic cycloalkyl groups (e.g., N-cycloheptyl or N-cyclohexyl) drastically improves the molecule's ability to penetrate the mycobacterial cell envelope [3].

Table 3: Comparative Antimycobacterial Activity (M. tuberculosis)

CompoundAmide N-SubstitutionTarget StrainRelative MIC PerformanceCytotoxicity (THP-1)
N-Cycloheptyl derivative Cycloheptyl ringM. tuberculosisSuperior to IsoniazidInsignificant
N-Cyclohexyl derivative Cyclohexyl ringM. tuberculosisSuperior to PyrazinamideInsignificant
Isoniazid (Standard) HydrazideM. tuberculosisBaselineN/A

These N-cycloalkyl-quinoline-2-carboxamides exhibited higher activity against M. tuberculosis than first-line standards like Isoniazid and Pyrazinamide, without inducing toxicity in human monocytic leukemia THP-1 cells [3].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Traditional agar-based MIC determination for M. tuberculosis takes weeks. We utilize the REMA method because resazurin acts as an oxidation-reduction indicator, providing a rapid, self-validating fluorescent readout of bacterial viability.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to a McFarland standard of 1.0, then dilute 1:20.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the N-cycloalkyl-quinoline-2-carboxamides in 7H9 broth. Include Isoniazid as a positive control and a bacteria-free negative control.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (final volume 200 µL). Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Viable bacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (evaluated visually and confirmed via fluorescence at Ex/Em = 530/590 nm).

General Workflow for SAR Optimization

To systematically achieve the results detailed above, drug development professionals utilize a cyclical workflow, moving from in silico design to in vitro validation.

SAR_Workflow A Scaffold Selection B Rational Design & Docking A->B C Chemical Synthesis B->C D In Vitro Screening C->D E Hit-to-Lead Optimization D->E E->B Refine Structure

Caption: Iterative structure-activity relationship (SAR) optimization and screening workflow.

References

  • Zhao, Y., Yao, Z., Ren, W., Yang, X., Hou, X., Cao, S., & Fang, H. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry. 1

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 2

  • Gonec, T., Bobal, P., Sujan, J., Pesko, M., Guo, J., Kralova, K., Pavlacka, L., Vesely, L., Kreckova, E., Kos, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. 3

Sources

Comparative

Assessing the Antimicrobial Efficacy of Quinoline-2-Carboxylate Derivatives: A Comparative Guide

As an application scientist overseeing early-stage drug discovery workflows, I frequently evaluate novel chemical scaffolds designed to overcome the escalating crisis of antimicrobial resistance (AMR). While the quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage drug discovery workflows, I frequently evaluate novel chemical scaffolds designed to overcome the escalating crisis of antimicrobial resistance (AMR). While the quinoline core is a well-established privileged pharmacophore, targeted functionalization at the C-2 position—specifically yielding quinoline-2-carboxylate derivatives —has unlocked exceptional broad-spectrum antimicrobial, antiprotozoal, and antiviral efficacies.

This technical guide provides an objective, data-driven comparison of quinoline-2-carboxylate derivatives against standard clinical alternatives (such as Ciprofloxacin and Amoxicillin). It details the mechanistic rationale behind their efficacy and outlines validated, self-correcting experimental protocols for assessing their biological activity in the laboratory.

Mechanistic Rationale: Multi-Target Engagement

To understand the superior efficacy of these derivatives in resistant strains, we must examine their target interactions. Unlike traditional β-lactams (e.g., Amoxicillin) that rely solely on disrupting cell wall synthesis—a pathway easily bypassed by β-lactamase-producing bacteria—quinoline-2-carboxylates operate via multi-target engagement:

  • Bacterial DNA Gyrase Inhibition: Similar to the mechanism of fluoroquinolones, specific aryl ester and amide derivatives of quinoline-2-carboxylic acid intercalate with bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. This prevents the relaxation of positively supercoiled DNA, effectively halting DNA replication and transcription [1].

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: For antiviral and antiprotozoal applications (e.g., against Plasmodium and Toxoplasma gondii), these derivatives act as competitive inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway vital for pathogen survival [2].

MOA Q Quinoline-2-carboxylate Derivatives Target1 DNA Gyrase / Topoisomerase IV (Bacteria) Q->Target1 Binds ATP site Target2 DHODH Enzyme (Protozoa/Viruses) Q->Target2 Competitive inhibition Effect1 Inhibition of DNA Supercoiling & Replication Target1->Effect1 Effect2 Inhibition of Pyrimidine Biosynthesis Target2->Effect2 Outcome Pathogen Cell Death / Growth Arrest Effect1->Outcome Effect2->Outcome

Caption: Mechanism of action for quinoline-2-carboxylate derivatives across different pathogen types.

Comparative Efficacy Data

When benchmarking novel compounds, we must rigorously compare them against established clinical standards. Recent in vitro studies evaluating quinoline-2-carboxylic acid aryl esters and Schiff base derivatives demonstrate highly competitive zones of inhibition (ZOI) against ESKAPE pathogens.

The table below synthesizes quantitative experimental data comparing these novel derivatives to standard clinical antibiotics.

Compound ClassSpecific DerivativeTarget PathogenEfficacy Metric (ZOI at 0.1 μg/μL)Clinical AlternativeAlternative Efficacy
Aryl Esters Compound 9E. coli (Gram -)16.0 ± 1.7 mmCiprofloxacin~22.0 mm
Aryl Esters Compound 10E. coli (Gram -)20.7 ± 1.5 mmCiprofloxacin~22.0 mm
Schiff Bases Compound E11S. aureus (Gram +)Superior Inhibitory ActivityAmoxicillinModerate/Resistant
Schiff Bases Compound E17S. aureus (Gram +)Superior Inhibitory ActivityAmoxicillinModerate/Resistant
4-Arylquinolines ELQ-300 analogsT. gondii (Protozoa)Potent Growth InhibitionChloroquineResistant Strains

Application Insight: Compound 10 (an aryl ester derivative) approaches the efficacy of Ciprofloxacin against E. coli, validating the strategy of incorporating bioisosteric groups into the quinoline ring to enhance DNA gyrase binding affinity. Furthermore, Schiff base derivatives (E11, E17) demonstrate superior activity against Gram-positive S. aureus compared to Amoxicillin [3], suggesting a robust ability to bypass standard β-lactamase-mediated resistance mechanisms.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols outline the synthesis and subsequent antimicrobial evaluation of these derivatives. A self-validating system requires strict controls at both the chemical synthesis and biological assay stages.

Protocol 1: Synthesis of Quinoline-2-Carboxylate Schiff Base Derivatives

Causality Check: Converting the stable carboxylic acid to a highly reactive acid chloride, followed by reaction with hydrazine, generates a versatile intermediate. The subsequent formation of the imine bond (-N=CH-) in the Schiff base is critical, as this moiety acts as a primary hydrogen bond donor/acceptor with bacterial target proteins.

  • Activation: In a round-bottom flask, react 3 g (0.015 mol) of quinoline-2-carboxylic acid with 2 mL of thionyl chloride. Reflux for 2 hours to form the highly reactive quinoline-2-carbonyl chloride.

  • Hydrazine Condensation: Cool the mixture, add 5 mL of absolute ethanol, and carefully introduce 2 mL of hydrazine hydrate. Reflux for an additional 2 hours.

  • Chemical Validation (Crucial Step): Filter the cooled mixture. Recrystallize the solid intermediate from ethanol. Do not proceed to biological assays until purity is verified as >98% via FT-IR and 1H-NMR spectroscopy. Impurities can cause false positives in antimicrobial assays.

  • Schiff Base Formation: Condense the purified intermediate with selected aromatic aldehydes in absolute ethanol to yield the final quinoline-2-carboxylate derivatives.

Protocol 2: Microdilution Antimicrobial Susceptibility Testing (AST)

Causality Check: While the well diffusion method provides a qualitative ZOI, broth microdilution is essential for determining the exact Minimum Inhibitory Concentration (MIC). This provides a precise, objective quantitative comparison against standard antibiotics.

Workflow Step1 Compound Synthesis Step2 Serial Dilution Step1->Step2 Step3 Inoculation (Muller-Hinton) Step2->Step3 Step4 Incubation (24h at 37°C) Step3->Step4 Step5 MIC / ZOI Analysis Step4->Step5

Caption: Standardized workflow for microdilution antimicrobial susceptibility testing.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus and E. coli) on Muller-Hinton (MH) agar. Adjust the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized quinoline-2-carboxylate derivatives in DMSO. Self-Validating Control: Ensure the final DMSO concentration in the assay wells remains <1% to prevent solvent-induced cellular toxicity. Prepare serial dilutions ranging from 0.1 μg/μL to 100 μg/μL.

  • Assay Setup: In a sterile 96-well microtiter plate, add 100 μL of MH broth, 10 μL of the standardized bacterial suspension, and 100 μL of the diluted compound per well.

  • Internal Controls:

    • Positive Control: Ciprofloxacin (0.1 μg/μL) and Amoxicillin (Validates assay sensitivity).

    • Negative Control: 1% DMSO in MH broth with bacteria (Validates that the solvent alone does not inhibit growth).

    • Sterility Control: MH broth only (Validates absence of contamination).

  • Incubation & Analysis: Incubate the plates at 37°C for 24 hours. Add a viability dye (e.g., resazurin) or measure optical density (OD600) to determine the MIC—defined as the lowest concentration where no visible bacterial growth occurs.

References

  • Benchchem. "Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • ResearchGate. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Advanced Journal of Chemistry, Section A.
  • Royal Society of Chemistry (RSC).

Sources

Validation

Comparative Evaluation of Novel Quinoline Derivatives vs. Standard Chemotherapeutics: A Preclinical Guide

Quinoline scaffolds represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Due to their electron-deficient bicyclic aromatic system, they can readily undergo diverse structural modificat...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline scaffolds represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Due to their electron-deficient bicyclic aromatic system, they can readily undergo diverse structural modifications, enabling them to target multiple oncogenic pathways simultaneously[1]. In recent years, novel quinoline derivatives have been synthesized to overcome the dose-limiting toxicities and chemoresistance associated with standard-of-care drugs like Doxorubicin, Cisplatin, and 5-Fluorouracil (5-FU).

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these novel agents against established alternatives. This document details the mechanistic rationale and the self-validating experimental frameworks required for their rigorous preclinical evaluation.

Mechanistic Pathways & Comparative Efficacy

Novel quinoline derivatives exert their anticancer effects through distinct, multi-targeted mechanisms. Unlike Cisplatin, which primarily forms DNA cross-links indiscriminately, engineered quinolines can selectively inhibit specific kinases or modulate tumor microenvironment factors.

  • EGFR-Tyrosine Kinase Inhibition : Molecular hybridization has yielded quinoline derivatives (e.g., compounds 6d and 8b) that act as potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. These compounds demonstrate IC50 values of 0.18 μM and 0.08 μM against EGFR, outperforming standard inhibitors like Lapatinib (0.05 μM) in specific contexts and inducing profound S-phase cell cycle arrest[2].

  • Apoptosis via ROS and Lysosome Accumulation : Derivatives such as 3 induce cell death in Non-Small Cell Lung Cancer (NSCLC) models by triggering Reactive Oxygen Species (ROS) production, leading to lysosome accumulation and the activation of pro-apoptotic factors[3].

  • Gene Modulation (Tumor Invasiveness) : The 8-hydroxyquinoline derivative 4 exhibits potent anti-metastatic properties by downregulating the expression of Lumican and the chemokine CCL5, effectively suppressing tumor invasiveness in esophageal squamous cell carcinoma (ESCC)[5][4].

MOA Quin Novel Quinoline Derivatives EGFR EGFR-TK Inhibition Quin->EGFR Kinase Binding ROS ROS Overproduction Quin->ROS Cellular Stress Lumican Lumican / CCL5 Downregulation Quin->Lumican Gene Modulation Apoptosis Apoptosis (S / Sub-G1 Arrest) EGFR->Apoptosis ROS->Apoptosis Mig Suppressed Tumor Invasion Lumican->Mig

Multi-targeted mechanistic pathways of novel quinoline derivatives in cancer cells.

Quantitative Data Presentation: Efficacy Comparison

To objectively evaluate the performance of these novel compounds, we must compare their half-maximal inhibitory concentrations (IC50) against clinical standards. The data below synthesizes recent findings across multiple cell lines.

Compound / ClassTarget Cell LineIC50 (μM)Standard AlternativeAlternative IC50 (μM)Performance Notes
Compound 6d A549 (Lung)0.06 - 1.125-Fluorouracil0.18 - 0.51Superior or equipotent; induces 34.88% apoptosis[2].
DFIQ NSCLC (Lung)2.31 (48h)Topotecan / Irinotecan1.0 - 16.0Lower cytotoxicity to normal cells at effective doses[3].
Compound 5g MDA-MB-231 (Breast)16.28Cisplatin / Doxorubicin~10.0 / ~2.0Better than Cisplatin, but inferior to Doxorubicin[6].
Compound 91b1 HKESC-1 (Esophageal)Dose-dependentCisplatinDose-dependentEquipotent to CDDP but significantly less toxic to non-tumor cells[5].

Field Insight : While some quinoline derivatives (like 5g) do not surpass the raw potency of Doxorubicin in breast cancer models[6], their true clinical value lies in their selectivity. Compounds like 91b1 and DFIQ demonstrate a superior therapeutic index, maintaining efficacy against resistant lines while sparing healthy tissue—a critical advantage over the systemic toxicity of Cisplatin.

Experimental Protocols: A Self-Validating Framework

As Application Scientists, we must ensure that every assay deployed to evaluate these compounds is internally controlled and mechanistically sound. The following protocols are designed with built-in validation steps to ensure data integrity.

Workflow Synth 1. Compound Synthesis InVitro 2. Cytotoxicity (MTT Assay) Synth->InVitro Mech 3. Mechanism (Flow Cytometry) InVitro->Mech InVivo 4. In Vivo Efficacy (Xenograft) Mech->InVivo

Sequential self-validating workflow for preclinical drug evaluation.

Protocol A: In Vitro Cytotoxicity (MTT Assay)
  • Causality & Rationale : The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the tetrazolium dye MTT to its insoluble formazan. This serves as a direct proxy for cellular metabolic activity and viability.

  • Self-Validation : Requires a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

Step-by-Step Methodology :

  • Seeding : Seed target cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment : Treat cells with serial dilutions of the quinoline derivative (e.g., 0.1 to 100 μM). Include vehicle control wells and positive control wells (Doxorubicin). Run all conditions in biological triplicates.

  • Incubation : Incubate for 24, 48, and 72 hours to assess time-dependent kinetics.

  • Labeling : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Causality: Viable cells will metabolize MTT into purple formazan crystals).

  • Solubilization & Reading : Remove media, dissolve crystals in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Causality & Rationale : To determine if the reduction in viability is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms, we utilize Annexin V-FITC/Propidium Iodide (PI) staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis).

  • Self-Validation : Unstained cells and single-stained controls (Annexin V only, PI only) must be used to set compensation parameters and gating boundaries.

Step-by-Step Methodology :

  • Preparation : Treat cells with the quinoline derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 48 hours.

  • Harvesting : Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining (Apoptosis) : Resuspend in 1X Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate in the dark for 15 minutes at room temperature.

  • Staining (Cell Cycle) : For a separate cohort, fix cells in 70% cold ethanol overnight. Treat with RNase A (to prevent PI binding to RNA) and stain with PI.

  • Acquisition : Analyze via flow cytometry. (Interpretation: Quinoline derivatives like 6d typically show a massive shift into the Annexin V+/PI- quadrant and an accumulation of cells in the S or Sub-G1 phase[2]).

Protocol C: In Vivo Efficacy (Zebrafish / Nude Mice Xenograft)
  • Causality & Rationale : In vitro 2D cultures cannot replicate the complex pharmacokinetics, tumor microenvironment, or systemic clearance of a living organism. Zebrafish embryos offer rapid, high-throughput screening of angiogenesis and tumor regression, while murine models provide a mammalian physiological context.

  • Self-Validation : Animal weight monitoring and histological analysis of major organs (liver, kidneys) must be conducted in parallel to validate that tumor shrinkage is not a byproduct of systemic cachexia or organ toxicity.

Step-by-Step Methodology :

  • Model Establishment : Inject fluorescently labeled cancer cells into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos, or subcutaneously into the flanks of BALB/c nude mice.

  • Dosing Regimen : Once tumors reach ~100 mm³ (in mice), randomize into groups (n=6). Administer the quinoline derivative (e.g., via intraperitoneal injection) at predetermined doses alongside a vehicle control and a standard drug control (e.g., Cisplatin 5 mg/kg).

  • Monitoring : Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days.

  • Endpoint Analysis : Excise tumors for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and quantify the downregulation of target genes (like Lumican) via qRT-PCR[5].

Conclusion

The comparative analysis of novel quinoline derivatives reveals a paradigm shift in preclinical oncology. While legacy chemotherapeutics like Doxorubicin and Cisplatin maintain high absolute cytotoxicity, their clinical utility is frequently bottlenecked by severe adverse effects and resistance. Novel quinoline scaffolds, through rational design and molecular hybridization, offer targeted mechanisms—such as EGFR-TK inhibition and specific gene downregulation—that achieve comparable or superior efficacy with vastly improved safety profiles.

References

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PMC. 3

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. 5

  • Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Spandidos Publications. 4

  • Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide derivatives. Der Pharma Chemica. 6

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Taylor & Francis. 2

  • Review on recent development of quinoline for anticancer activities. Arab Journal of Chemistry. 1

Sources

Comparative

spectroscopic comparison of methyl vs ethyl quinoline-2-carboxylate

An In-Depth Spectroscopic Comparison: Methyl vs. Ethyl Quinoline-2-Carboxylate As a Senior Application Scientist, selecting the appropriate alkyl ester derivative in drug development or coordination chemistry is rarely a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison: Methyl vs. Ethyl Quinoline-2-Carboxylate

As a Senior Application Scientist, selecting the appropriate alkyl ester derivative in drug development or coordination chemistry is rarely a trivial choice. Methyl quinoline-2-carboxylate (MQC) and ethyl quinoline-2-carboxylate (EQC) are ubiquitous building blocks, yet their subtle structural differences dictate distinct spectroscopic signatures and chemical behaviors.

This guide provides an objective, data-driven comparison of their spectroscopic profiles (NMR and IR), explains the fundamental causality behind these differences, and outlines self-validating experimental protocols for their characterization.

Mechanistic Causality: Why Do Their Spectra Differ?

The spectroscopic variances between MQC and EQC are primarily governed by the electronic and steric differences between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group attached to the ester oxygen [1, 2].

  • Inductive Effects (+I): The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) than the methyl group. This increases the electron density on the ester oxygen. Through resonance, this electron density is partially delocalized into the carbonyl (C=O) bond, marginally increasing its single-bond character. Consequently, the C=O stretching frequency in Infrared (IR) spectroscopy shifts to a slightly lower wavenumber for the ethyl ester.

  • Magnetic Anisotropy and Shielding: In Nuclear Magnetic Resonance (NMR) spectroscopy, the protons directly adjacent to the ester oxygen are highly deshielded. The methylene protons (-CH₂-) of the ethyl group experience a different local magnetic environment compared to the methyl protons of MQC due to the adjacent terminal methyl group, resulting in distinct splitting patterns (singlet vs. quartet/triplet) and chemical shifts.

G A Quinoline Ring (Electron Withdrawing) B Ester Carbonyl (C=O) (Conjugated System) A->B -I / -M Effect D Spectroscopic Shift (IR & NMR) B->D Determines C=O Bond Strength & Shielding C Alkoxy Group (-OCH3 vs -OCH2CH3) C->B +I Inductive Effect (Ethyl > Methyl)

Caption: Electronic interplay dictating the spectroscopic shifts in quinoline-2-carboxylates.

Quantitative Spectroscopic Comparison

To objectively evaluate the structural identity and purity of these compounds, researchers rely on ¹H NMR, ¹³C NMR, and FT-IR. Below is a consolidated comparison of their spectral data in CDCl₃ at ambient temperature[1, 3].

Table 1: ¹H NMR and ¹³C NMR Spectral Markers (CDCl₃)
Spectral FeatureMethyl Quinoline-2-Carboxylate (MQC)Ethyl Quinoline-2-Carboxylate (EQC)
Aliphatic ¹H NMR ~4.05 ppm (s, 3H, -OCH₃ )4.55 ppm (q, J = 8.0 Hz, 2H, -OCH₂ CH₃)1.48 ppm (t, J = 8.0 Hz, 3H, -OCH₂CH₃ )
Aromatic ¹H NMR 7.50 – 8.40 ppm (m, 6H)7.58 – 8.31 ppm (m, 6H)
Carbonyl ¹³C NMR ~165.5 ppm (C=O)165.2 ppm (C=O)
Aliphatic ¹³C NMR ~53.0 ppm (-OC H₃)62.1 ppm (-OC H₂CH₃)14.3 ppm (-OCH₂C H₃)
Table 2: Infrared (FT-IR) Spectroscopy
Functional GroupMQC Wavenumber (cm⁻¹)EQC Wavenumber (cm⁻¹)Causality / Note
Ester C=O Stretch ~1728 - 17351716 - 1722Enhanced +I effect of the ethyl group weakens the C=O bond slightly.
C-O Stretch ~1250, 1110~1270, 1116Variations due to the mass and vibrational modes of the alkyl chain.
Aromatic C=C 1595, 15001600, 1544Largely conserved across both derivatives.

Self-Validating Experimental Protocols

Trustworthy data requires robust, reproducible methodologies. The following protocols are designed as self-validating systems; built-in checks ensure that the data acquired is free from solvent artifacts or incomplete reaction impurities.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve 15–20 mg of the analyte (MQC or EQC) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden spectral lines.

  • Acquisition Parameters (¹H NMR): Set the spectrometer to 400 MHz (or higher). Use a standard 30° pulse sequence, a relaxation delay (D1) of 2.0 seconds, and acquire 16–32 scans.

  • Acquisition Parameters (¹³C NMR): Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Increase the relaxation delay to 3.0 seconds to ensure quantitative integration of the quaternary carbonyl carbon, acquiring a minimum of 512 scans.

  • Self-Validation Check: Integrate the aliphatic region against the aromatic region. For MQC, the ratio of the singlet to the total aromatic protons must be exactly 3:6 (1:2). For EQC, the quartet-to-triplet-to-aromatic ratio must be exactly 2:3:6. Any deviation indicates impurity or residual solvent (e.g., ethanol or methanol).

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–5 mg of the neat solid (or a drop of neat oil) directly onto the crystal. Apply uniform pressure using the anvil.

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹ using 32 scans.

  • Self-Validation Check: Verify the absence of a broad peak at 3200–3500 cm⁻¹ (O-H stretch). The presence of this peak indicates either moisture absorption or incomplete esterification (residual quinoline-2-carboxylic acid).

G S1 Sample Preparation Dissolve in CDCl3 (NMR) Neat/ATR (IR) S2 Data Acquisition 400 MHz for 1H-NMR FT-IR (4000-600 cm⁻¹) S1->S2 S3 Spectral Processing Phase/Baseline Correction Peak Integration S2->S3 S4 Data Validation Compare integration ratios Verify absence of O-H stretch S3->S4

Caption: Standardized self-validating workflow for spectroscopic characterization.

Conclusion

While methyl and ethyl quinoline-2-carboxylates share the same heterocyclic core, their spectroscopic identities are distinct and highly predictable. The ethyl derivative (EQC) demonstrates a lower C=O stretching frequency and a characteristic split aliphatic NMR profile (quartet/triplet) due to the +I inductive effect and spin-spin coupling. Conversely, the methyl derivative (MQC) provides a sharp, unambiguous singlet in ¹H NMR, making it highly preferable in complex synthetic mixtures where spectral overlap is a concern.

By employing the self-validating protocols outlined above, researchers can ensure high-fidelity structural confirmation, thereby safeguarding the integrity of downstream drug development or catalytic studies.

References

  • Royal Society of Chemistry. (2018). Supporting Information: Transition Metal-Free Chemoselective Synthesis of Quinolines. Retrieved from[Link]

  • McGill University / Tsantrizos Group. (2023). Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl quinoline-2-carboxylate hydrochloride

As a Senior Application Scientist, I approach the handling of methyl quinoline-2-carboxylate hydrochloride not just as a routine compliance checklist, but as a mechanistic hazard management system. This compound is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of methyl quinoline-2-carboxylate hydrochloride not just as a routine compliance checklist, but as a mechanistic hazard management system. This compound is a critical building block in drug discovery and the synthesis of aromatic foldamers. However, its specific chemical structure—a quinoline core combined with a hydrochloride salt—presents unique operational risks that require a causality-driven safety strategy.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the "why" behind safety protocols ensures a self-validating culture of laboratory safety. The hazards of this compound are twofold:

  • Cytotoxicity and Oxidative Stress : The quinoline-2-carboxylate scaffold is biologically active. Research indicates that1 (such as superoxide dismutase and glutathione peroxidase activities), leading to cellular oxidative stress[1].

  • Hydrochloride Salt Reactivity : As a hydrochloride salt, this fine powder is highly hygroscopic. Upon contact with ambient moisture, sweat on the skin, or the mucosal membranes of the respiratory tract and eyes, it rapidly dissociates to release localized hydrochloric acid (HCl). This 2[2].

Quantitative Safety Thresholds

To establish a self-validating safety system, all quantitative operational data must be continuously monitored against the following thresholds:

Hazard ParameterQuantitative Threshold / SpecificationOperational Implication
Fume Hood Face Velocity 80 – 100 fpm (feet per minute)Minimum airflow required to capture aerosolized hydrochloride dust.
Glove Thickness 0.11 mm (Nitrile)Provides adequate breakthrough time against organic salts and incidental solvent exposure.
Decontamination Solution 5% w/v NaHCO3​ in waterOptimal basicity to neutralize HCl without causing a violent exothermic reaction.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, the following PPE must be worn. Each choice is directly dictated by the compound's physicochemical properties:

PPE CategorySpecificationMechanistic Causality
Eye/Face Protection Tight-fitting chemical safety goggles (3).Prevents airborne hydrochloride dust from dissolving in the ocular tear film, which would instantly generate HCl and cause irreversible corneal burns[3].
Hand Protection Nitrile gloves (minimum thickness 0.11 mm, EN 374 compliant).Nitrile provides a robust barrier against organic salts. It prevents the lipophilic quinoline core from permeating the dermal layer while resisting the acidic nature of the salt.
Body Protection Flame-retardant lab coat, fully buttoned, with closed-toe, non-porous shoes.Prevents the accumulation of microscopic powder on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator (if handled outside a fume hood).Filters out aerosolized crystalline dust. Inhalation of the dust leads to HCl release in the lungs, causing acute respiratory irritation and potential edema.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Every step in this protocol is designed as a self-validating system, meaning the success and safety of the step can be immediately verified before proceeding to the next.

Step 1: Pre-Operation Verification

  • Action : Conduct all handling inside a certified chemical fume hood.

  • Validation : Verify the fume hood monitor displays a face velocity of 80–100 fpm. Do not proceed if the alarm is sounding or the flow is inadequate.

Step 2: Weighing and Transfer

  • Action : Use an anti-static weighing boat and a stainless-steel spatula.

  • Causality : Static electricity can cause the fine hydrochloride powder to aerosolize and disperse out of the weighing area. Anti-static tools keep the powder grounded and contained.

  • Validation : Observe the powder during transfer; it should remain clumped and settle immediately. If the powder "jumps" or aerosolizes, stop and wipe down the exterior of your gloves with a damp cloth to discharge static.

Step 3: Reaction Setup and Solvation

  • Action : When dissolving methyl quinoline-2-carboxylate hydrochloride in organic solvents (e.g., methanol, dichloromethane), add the solvent dropwise to the powder initially.

  • Causality : Rapid addition of solvent can cause a rapid, localized exothermic dissociation of the hydrochloride salt, leading to solvent bumping and splashing.

Step 4: Decontamination

  • Action : Wipe down the balance, spatulas, and fume hood surfaces with a paper towel moistened with a 5% sodium bicarbonate ( NaHCO3​ ) solution, followed by a distilled water wipe.

  • Causality : The mild base ( NaHCO3​ ) chemically neutralizes any residual hydrochloride salt, converting it to harmless sodium chloride and water, ensuring the surface is safe for the next user.

Spill Response & Waste Disposal Plan

Spill Containment : If a spill occurs outside the fume hood, immediately evacuate the immediate area. Don a P100 respirator before approaching. Cover the solid spill with a damp absorbent pad or sand to suppress dust formation. Never use a dry brush , as this will aerosolize the toxic quinoline dust.

Waste Segregation :

  • Solid Waste : Dispose of all contaminated weighing boats, gloves, and spill cleanup materials in a designated, sealable solid hazardous waste container. 4[4].

  • Liquid Waste : Solutions containing this compound must be collected in properly labeled organic waste carboys. Do not empty into drains, as5[5].

Operational Workflow Visualization

Safe handling, decontamination, and waste segregation workflow.

References

  • Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes , PubMed.1

  • SAFETY DATA SHEET - 2-(Chloromethyl)quinoline hydrochloride , Fisher Scientific. 3

  • SAFETY DATA SHEET - Quinoline Hydrochloride 98% , Pfaltz & Bauer. 2

  • Safety Data Sheet: 2-Methylquinoline , CPAchem.4

  • Quinoline - SAFETY DATA SHEET , PENTA Chemicals. 5

Sources

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